molecular formula C9H8N2O7 B157310 Methyl 2-methoxy-3,5-dinitrobenzoate CAS No. 38102-00-0

Methyl 2-methoxy-3,5-dinitrobenzoate

Cat. No.: B157310
CAS No.: 38102-00-0
M. Wt: 256.17 g/mol
InChI Key: QZEUGIVGZSEOAF-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3,5-dinitrobenzoate is a benzoate ester derivative characterized by its methoxy and two nitro functional groups attached to the benzene ring. This specific substitution pattern is often exploited in organic synthesis and medicinal chemistry research. Compounds with dinitrobenzoate scaffolds, such as the structurally similar methyl 2-methyl-3,5-dinitrobenzoate, are frequently utilized as key intermediates in the synthesis of more complex heterocyclic structures, including isocoumarins . The molecular framework is conducive to intermolecular interactions, such as C–H···O bonding, which can influence the compound's crystalline properties and be relevant in materials science studies . As a benzoic acid derivative, its ester moiety also makes it a candidate for studies in chromatography and analytical method development, similar to other nitrated benzoate esters . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEUGIVGZSEOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Dinitroaromatic Compounds

In the realm of synthetic organic chemistry and drug discovery, dinitroaromatic compounds represent a class of molecules with significant, albeit sometimes challenging, utility. Their unique electronic properties, stemming from the presence of two powerful electron-withdrawing nitro groups, render them valuable as synthetic intermediates, derivatizing agents, and even as scaffolds for biologically active molecules. This guide provides a comprehensive technical overview of Methyl 3,5-dinitrobenzoate, a key member of this family. While the initial subject of this guide was intended to be Methyl 2-methoxy-3,5-dinitrobenzoate, a thorough investigation revealed a lack of a registered CAS number and substantive technical data for this specific derivative. Consequently, this guide has been pivoted to focus on the closely related and well-documented compound, Methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1) , to ensure scientific integrity and provide actionable insights for the research community.

Compound Profile: Methyl 3,5-dinitrobenzoate

Methyl 3,5-dinitrobenzoate is a stable, crystalline solid that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a benzene ring substituted with a methyl ester and two nitro groups at the meta positions, is depicted below.

Identifier Value
Chemical Name Methyl 3,5-dinitrobenzoate
CAS Number 2702-58-1[1]
Molecular Formula C₈H₆N₂O₆[1]
Molecular Weight 226.14 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 107-109 °C

Synthesis of Methyl 3,5-dinitrobenzoate: A Step-by-Step Protocol

The most common and reliable method for the preparation of Methyl 3,5-dinitrobenzoate is through the acid-catalyzed esterification of 3,5-dinitrobenzoic acid. This reaction, often referred to as Fischer esterification, is a cornerstone of organic synthesis.

The Underlying Chemistry: Le Chatelier's Principle in Action

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The equilibrium nature of this reaction necessitates strategic choices to drive it towards the product side. In the synthesis of Methyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid and methanol, an excess of methanol is typically used. This serves a dual purpose: it acts as a solvent for the reaction and, more importantly, its high concentration shifts the equilibrium in favor of the methyl ester product, in accordance with Le Chatelier's principle. The strong acid catalyst, usually sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

Experimental Workflow

The following protocol is a well-established method for the synthesis of Methyl 3,5-dinitrobenzoate.

Synthesis_Workflow Reactants 3,5-Dinitrobenzoic Acid (Substrate) Reaction Reflux (e.g., 65-70°C) Reactants->Reaction Reagents Methanol (Reagent & Solvent) Sulfuric Acid (Catalyst) Reagents->Reaction Workup Cooling & Precipitation Filtration Washing Reaction->Workup Purification Recrystallization (e.g., from Methanol or Ethanol) Workup->Purification Product Methyl 3,5-dinitrobenzoate (Final Product) Purification->Product

Figure 1: A generalized workflow for the synthesis of Methyl 3,5-dinitrobenzoate.

Detailed Laboratory Protocol

Materials:

  • 3,5-Dinitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dinitrobenzoic acid.

  • Addition of Reagents: To the flask, add an excess of anhydrous methanol. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. As the solution cools, the product, Methyl 3,5-dinitrobenzoate, will begin to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with cold distilled water to remove any remaining acid. A subsequent wash with a saturated sodium bicarbonate solution can be performed to ensure all acidic impurities are neutralized. Finally, wash again with cold distilled water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product thoroughly. This can be done by air drying or in a desiccator.

  • Purification (Recrystallization): For higher purity, the crude Methyl 3,5-dinitrobenzoate can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized Methyl 3,5-dinitrobenzoate is crucial. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons will appear as distinct signals in the downfield region (typically δ 8.5-9.5 ppm). The methyl ester protons will appear as a singlet further upfield (around δ 4.0 ppm).
¹³C NMR The carbonyl carbon of the ester will be observed in the range of δ 160-170 ppm. Aromatic carbons attached to the nitro groups will be significantly deshielded. The methyl carbon of the ester will appear around δ 53 ppm.
Infrared (IR) Spectroscopy Strong absorption bands characteristic of the nitro group (NO₂) will be present at approximately 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). A strong carbonyl (C=O) stretch from the ester group will be observed around 1720-1740 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 3,5-dinitrobenzoate (m/z = 226.14).

Applications in Research and Development

Methyl 3,5-dinitrobenzoate is not just a simple organic molecule; it is a versatile tool in the hands of a synthetic chemist.

  • Derivatizing Agent: Its reactivity makes it an excellent derivatizing agent for alcohols and amines. The resulting dinitrobenzoyl derivatives are often highly crystalline with sharp melting points, which facilitates the identification and purification of the original alcohol or amine.

  • Intermediate in Synthesis: It serves as a precursor for the synthesis of other important molecules. For example, the nitro groups can be reduced to amino groups to form Methyl 3,5-diaminobenzoate, a monomer used in the synthesis of specialty polymers.

  • Scaffold for Bioactive Molecules: The dinitroaromatic scaffold can be found in some compounds with biological activity. Further functionalization of Methyl 3,5-dinitrobenzoate can lead to the discovery of novel therapeutic agents.

Safety and Handling

As with all dinitroaromatic compounds, Methyl 3,5-dinitrobenzoate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3,5-dinitrobenzoate, with its well-defined synthesis and versatile reactivity, is a valuable asset in the field of organic chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in the principles of chemical reactivity and laboratory practice. By understanding the nuances of its preparation and handling, researchers can effectively utilize this compound to advance their synthetic and drug discovery endeavors.

References

  • Organic Syntheses. 3,5-Dinitrobenzoic acid. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 2-Methyl-3,5-dinitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. Methyl 2-methyl-3,5-dinitrobenzoate. [Link]

  • ResearchGate. (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. [Link]

  • US EPA. Benzoic acid, 2-methyl-3,5-dinitro- - Substance Details. [Link]

  • SpectraBase. Methyl 3,5-dinitro benzoate. [Link]

Sources

starting materials for Methyl 2-methoxy-3,5-dinitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate utilized in the synthesis of complex pharmaceutical scaffolds and high-performance dyes. Its structural core—a tetra-substituted benzene ring—presents specific regiochemical challenges.

This technical guide focuses on the Salicylic Acid Route , the most chemically robust pathway for generating this molecule. Unlike alternative routes starting from chlorobenzoic acids or toluene derivatives, the Salicylic Acid pathway leverages cooperative directing effects to install nitro groups at the C3 and C5 positions with high regioselectivity, followed by exhaustive methylation to secure the final target.

Part 1: Retrosynthetic Analysis & Pathway Selection

The synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate (Target 3 ) is best understood by disconnecting the methyl groups and the nitro groups to reveal the parent scaffold.

The Strategic Advantage of Salicylic Acid

The primary challenge in synthesizing 3,5-disubstituted benzoates is regiocontrol .

  • Directing Logic: In Salicylic Acid (1 ), the hydroxyl group (-OH) is ortho/para directing, while the carboxyl group (-COOH) is meta directing.

  • Cooperative Effect: Relative to the -OH group, positions 3 and 5 are ortho and para. Relative to the -COOH group, positions 3 and 5 are meta.

  • Result: Both substituents direct incoming electrophiles (nitro groups) to the exact same positions (C3 and C5), making Salicylic Acid the ideal starting material for high-yield dinitration.

Reaction Pathway Visualization

The following diagram outlines the selected synthetic workflow:

SynthesisPathway SalicylicAcid Salicylic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) SalicylicAcid->Nitration DNS 3,5-Dinitrosalicylic Acid (Intermediate) Nitration->DNS Methylation Exhaustive Methylation (MeI / K2CO3) DNS->Methylation Target Methyl 2-methoxy- 3,5-dinitrobenzoate (Target) Methylation->Target

Figure 1: The linear synthetic pathway leveraging cooperative directing effects of Salicylic Acid.[1]

Part 2: Primary Starting Material Profile

Salicylic Acid (2-Hydroxybenzoic acid)
  • CAS: 69-72-7[2]

  • Role: Scaffold Precursor

  • Grade Requirement: ACS Reagent Grade (

    
     99.0%) is recommended to minimize isomeric impurities (e.g., 4-hydroxybenzoic acid) which would lead to inseparable byproducts.
    
  • Safety Profile: Irritant.[3][4] Finely dispersed dust can be explosive.[3][5]

  • Technical Insight: The high electron density of the phenol ring makes the initial nitration extremely fast. Temperature control is critical to prevent decarboxylation (loss of

    
    ) which would yield 2,4-dinitrophenol (picric acid precursor) instead of the benzoate.
    
Nitrating Agents[6][7][8][9][10]
  • Fuming Nitric Acid (

    
    , >90%):  The source of the nitronium ion (
    
    
    
    ).
  • Concentrated Sulfuric Acid (

    
    , 98%):  Acts as the solvent and catalyst to generate the nitronium ion.
    

Part 3: The Critical Intermediate (3,5-Dinitrosalicylic Acid)

The synthesis hinges on the successful isolation of 3,5-Dinitrosalicylic Acid (DNS) . This intermediate is commercially available but is often synthesized in-house to ensure freshness, as it is light-sensitive and degrades over time.

Synthesis Protocol: Salicylic Acid DNS

Reaction Type: Electrophilic Aromatic Substitution (Dinitration)[2]

  • Preparation: In a round-bottom flask, cool Sulfuric Acid (5.0 equiv) to 0–5°C using an ice-salt bath.

  • Addition: Slowly add Salicylic Acid (1.0 equiv) with vigorous stirring. Ensure the internal temperature does not exceed 20°C.

  • Nitration: Add Fuming Nitric Acid (2.2 equiv) dropwise over 60 minutes.

    • Critical Control Point: The reaction is highly exothermic.[6] If the temperature spikes >50°C during addition, oxidative degradation of the ring may occur.

  • Heating: Once addition is complete, slowly warm the mixture to 70–90°C for 2–3 hours. This drives the reaction to completion, ensuring the second nitro group is fully installed at the sterically hindered C3 position.

  • Quench: Cool to room temperature and pour the mixture onto crushed ice. The product, 3,5-DNS , will precipitate as yellow crystals.[2][7]

  • Purification: Recrystallize from water or dilute ethanol.

    • Validation: Melting point should be approx. 173–174°C.

Part 4: Reagents for Functionalization (Methylation)

To convert 3,5-DNS to the final target, two transformations must occur:

  • Esterification: Conversion of -COOH to -COOMe.

  • Etherification: Conversion of -OH to -OMe.

Because the phenolic hydroxyl group is flanked by two electron-withdrawing nitro groups, it is significantly more acidic (


 ~ 0-1) than a typical phenol. This allows for a One-Pot Exhaustive Methylation  using a base and a methylating agent.
Selection of Methylating Agent
ReagentRoleProsConsRecommendation
Methyl Iodide (MeI) Alkylating AgentHigh reactivity; clean reaction profile; easy removal of excess (b.p. 42°C).Neurotoxic; expensive.Preferred for Lab Scale
Dimethyl Sulfate (DMS) Alkylating AgentVery cheap; effective for industrial scale.Highly toxic (mutagenic); difficult to quench/remove traces.Preferred for Scale-up
Dimethyl Carbonate (DMC) Alkylating Agent"Green" reagent; non-toxic.Requires high temp/pressure (autoclave) or specific catalysts for deactivated phenols.Alternative
Base Selection
  • Potassium Carbonate (

    
    ):  Anhydrous. The preferred base for promoting Williamson ether synthesis in aprotic polar solvents.
    

Part 5: Detailed Experimental Protocol (Target Synthesis)

Objective: Synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate from 3,5-DNS. Method: One-pot exhaustive methylation (Williamson Ether / Esterification).

Reagents
  • Substrate: 3,5-Dinitrosalicylic Acid (DNS) [Prepared in Part 3]

  • Reagent: Methyl Iodide (

    
    ) - 3.0 to 4.0 equivalents.
    
  • Base: Potassium Carbonate (

    
    ) - 3.0 equivalents (Anhydrous).
    
  • Solvent: Acetone or DMF (N,N-Dimethylformamide). Acetone allows for easier workup; DMF speeds up the reaction.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (CaCl2), and a magnetic stir bar.

  • Solvation: Dissolve 3,5-DNS (10 g, 43.8 mmol) in Acetone (150 mL) .

  • Deprotonation: Add Potassium Carbonate (18.2 g, 131 mmol) in a single portion. The mixture may change color (deep orange/red) due to the formation of the phenoxide/carboxylate dianion. Stir for 15 minutes at room temperature.

  • Alkylation: Add Methyl Iodide (8.2 mL, ~131 mmol) via syringe.

    • Safety Note: Methyl Iodide is volatile and toxic. Use a fume hood.[6][7]

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours . Monitor reaction progress via TLC (Silica gel; Ethyl Acetate:Hexane 3:7).

    • Endpoint: Disappearance of the starting material spot and the mono-methylated intermediate.

  • Workup:

    • Cool the reaction mixture.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent (Acetone) under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
       mL) to remove DMF (if used) or residual salts.
      
    • Wash with 5%

      
       to remove any unreacted acid.[6]
      
    • Dry organic layer over

      
       and concentrate.[8]
      
  • Purification: The crude product is often pure enough. If necessary, recrystallize from Methanol.[9]

Data Summary Table
ParameterSpecification
Target Formula

Molecular Weight 256.17 g/mol
Expected Yield 85–95% (Methylation step)
Appearance Pale yellow to off-white needles
Melting Point 70–72°C (Lit. value for ester)

References

  • Organic Syntheses. (1921). 3,5-Dinitrobenzoic acid (Nitration of Benzoic Acid - Analogous Chemistry).[7] Organic Syntheses, Coll. Vol. 1, p.219. Retrieved from [Link]

  • ScienceMadness. (2007). Discussion on Nitration of Salicylic Acid and DNS Preparation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate (Structural Analog Reference). PMC. Retrieved from [Link]

  • Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Utility of Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Chemical Identity

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate belonging to the class of nitro-substituted benzoate esters. While often overshadowed by its phenolic precursor (3,5-dinitrosalicylic acid), this O-methylated derivative represents a critical scaffold in the synthesis of polysubstituted anilines and benzamides, particularly in the development of radioligands and enzyme inhibitors where phenolic protection or specific steric properties are required.

IUPAC Nomenclature Logic

The systematic naming follows the IUPAC hierarchy of functional groups, ensuring unambiguous structural identification.

  • Principal Group: The Ester (Benzoate) takes precedence over ether and nitro groups. The carbon atom of the benzene ring attached to the carbonyl group is designated as C1 .

  • Substituents:

    • Methoxy (-OCH₃): Located at C2 (ortho to the ester).

    • Nitro (-NO₂): Located at C3 and C5 (meta to each other).

  • Alphabetical Ordering: "Methoxy" precedes "Nitro" in the name construction, though numbering is dictated by the lowest locant rule relative to the principal group.

IUPAC_Logic Root Benzene Ring Principal 1. Carboxylate Ester (Principal Group -> C1) Root->Principal Priority 1 Sub1 2. Methoxy Group (Position C2) Principal->Sub1 Ortho Sub2 3. Nitro Groups (Positions C3, C5) Principal->Sub2 Meta/Meta Name Methyl 2-methoxy-3,5-dinitrobenzoate Sub1->Name Sub2->Name

Caption: Hierarchical breakdown of the IUPAC naming convention based on functional group priority (Ester > Ether > Nitro).

Synthetic Pathways and Protocols

The synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate is rarely performed via direct nitration of a methoxybenzoate due to electronic directing effects. The most robust route involves the O-methylation of Methyl 3,5-dinitrosalicylate , which is itself derived from the nitration of salicylic acid.

Retrosynthetic Analysis
  • Target: Methyl 2-methoxy-3,5-dinitrobenzoate

  • Precursor: Methyl 3,5-dinitrosalicylate (CAS: 22633-33-6)[1][2]

  • Starting Material: Salicylic Acid[3]

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3,5-Dinitrosalicylic Acid (DNS)

Note: This step involves exothermic nitration. Proper thermal control is critical.

  • Reagents: Salicylic acid (1.0 eq), Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄).[4]

  • Procedure: Dissolve salicylic acid in H₂SO₄ at <20°C. Add fuming HNO₃ dropwise, maintaining temperature <40°C to prevent decarboxylation.

  • Workup: Pour onto crushed ice. Filter the yellow precipitate (DNS). Recrystallize from water/ethanol.

Step 2: One-Pot Esterification and Etherification

While Fischer esterification followed by etherification is possible, a "one-pot" alkylation using methyl iodide or dimethyl sulfate is preferred for high throughput.

Reagents:

  • 3,5-Dinitrosalicylic acid (DNS)[5]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 3.0 eq)

  • Solvent: Acetone or DMF (Dry)

Protocol:

  • Setup: Charge a round-bottom flask with DNS (10 mmol) and anhydrous K₂CO₃ (30 mmol) in dry acetone (50 mL). Stir for 15 minutes to form the dipotassium salt (carboxylate and phenoxide).

  • Addition: Add Methyl Iodide (25 mmol) dropwise via syringe.

  • Reaction: Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The disappearance of the starting acid spot indicates completion.

  • Workup:

    • Filter off the inorganic salts (KI/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with 1M NaOH (to remove any mono-methylated free acid), then brine.

    • Dry over MgSO₄ and concentrate.[6]

  • Purification: Recrystallize from Methanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Synthesis_Flow Start Salicylic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 3,5-Dinitrosalicylic Acid (DNS) Step1->Inter Step2 Double Methylation (MeI, K2CO3, Acetone) Inter->Step2 One-Pot Alkylation Target Methyl 2-methoxy-3,5-dinitrobenzoate Step2->Target

Caption: Synthetic workflow converting Salicylic Acid to the target via the DNS intermediate.

Structural Characterization (Spectroscopic Data)

Accurate identification requires differentiating the target from its mono-methylated precursor (Methyl 3,5-dinitrosalicylate).

Nuclear Magnetic Resonance (NMR)

The key diagnostic feature is the appearance of two distinct methyl singlets and the absence of the phenolic -OH signal (typically >11 ppm in the precursor).

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 8.85Doublet (J=2.5 Hz)1HAr-H (C6)
8.70Doublet (J=2.5 Hz)1HAr-H (C4)
4.05Singlet3H-OCH₃ (Ether)
3.98Singlet3H-COOCH₃ (Ester)
¹³C NMR 164.5--C=O (Ester)
155.2--C2 (Ar-O)
63.1---OCH₃
53.5---COOCH₃
Infrared Spectroscopy (IR)
  • C=O Stretch (Ester): ~1735 cm⁻¹ (Strong).

  • NO₂ Stretch (Asymmetric): ~1540 cm⁻¹.

  • NO₂ Stretch (Symmetric): ~1350 cm⁻¹.

  • Absence: No broad O-H stretch at 3200–3500 cm⁻¹.

Applications in Drug Discovery

Methyl 2-methoxy-3,5-dinitrobenzoate serves as a "switchable" scaffold in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The steric crowding of the 2-methoxy group, combined with the strong electron-withdrawing nature of the two nitro groups, makes the C2 position highly activated.

  • Reaction: The methoxy group can be displaced by primary amines or thiols.

  • Utility: Synthesis of N-alkylated anthranilic acid derivatives without using transition metal catalysts.

Reduction to Diamines

Selective or exhaustive reduction of the nitro groups (using H₂/Pd-C or Fe/NH₄Cl) yields Methyl 3,5-diamino-2-methoxybenzoate .

  • Utility: This diamine is a precursor for benzimidazole-based anthelmintics and poly-amide materials requiring high thermal stability.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Precursor Synthesis (DNS): "3,5-Dinitrobenzoic acid".[7] Organic Syntheses, Coll. Vol. 3, p.337 (1955). Link

  • Methylation Protocol: "Methyl 3,5-dinitrobenzoate CAS 2702-58-1 Data Sheet". Sigma-Aldrich. Link (Note: Reference provided for the mono-ester analog properties and handling safety).

  • Structural Data (Homolog): "Methyl 2-hydroxy-3,5-dinitrobenzoate".[1][2] ChemSrc CAS Database. Link

Sources

Solubility Profiling and Solvent Selection Strategies for Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate often utilized in the synthesis of benzimidazoles, amino-benzoate derivatives, and complex heterocyclic pharmaceutical candidates. Its utility in drug development is defined by the electrophilic nature of the dinitro-substituted ring and the steric environment of the ortho-methoxy group.

However, this specific substitution pattern presents a unique solubility challenge: the molecule possesses high polarity due to the nitro groups but lacks hydrogen bond donor (HBD) capability, creating a "solubility gap" in common protic solvents at ambient temperatures. This guide provides a structural analysis, a predicted solubility landscape based on Hansen Solubility Parameters (HSP), and a self-validating protocol for establishing precise solubility curves required for process scale-up.

Molecular Architecture & Physicochemical Implications[1]

To predict solubility behavior without empirical data, we must deconstruct the molecular interactions of Methyl 2-methoxy-3,5-dinitrobenzoate.

Structural Analysis
  • Core Scaffold: Electron-deficient benzene ring due to two strong electron-withdrawing nitro (-NO₂) groups at positions 3 and 5.

  • Steric Crowding: The ortho-methoxy (-OCH₃) group at position 2 forces the adjacent ester carbonyl (at C1) out of planarity with the aromatic ring. This reduces crystal lattice energy slightly compared to the non-methoxylated analog, potentially lowering the melting point and improving solubility in moderate polar solvents.

  • Interaction Potential:

    • H-Bond Acceptors: High (Nitro oxygens, Ester carbonyl, Ether oxygen).

    • H-Bond Donors: Zero (Aprotic).[1]

    • Dipole Moment: Significant, suggesting strong affinity for polar aprotic solvents.

The "Like Dissolves Like" Application

The molecule is lipophilic enough to resist dissolution in water but too polar to dissolve well in aliphatic hydrocarbons (hexanes). Consequently, the "Sweet Spot" for processing lies in Polar Aprotic and Chlorinated solvents.

Predicted Solubility Landscape

Based on the structural analogs (e.g., Methyl 3,5-dinitrobenzoate) and Hansen Solubility Principles, the following solubility tiers are established for process design.

Table 1: Predicted Solubility Tiers at 25°C

Solubility TierSolvent ClassRepresentative SolventsPredicted Solubility (mg/mL)Process Utility
Tier 1: High Polar AproticDMSO, DMF, DMAc, NMP> 200 mg/mLReaction media; difficult to remove.
Tier 2: Good Chlorinated / KetonesDichloromethane (DCM), Acetone, THF50 - 150 mg/mLIdeal for extraction and chromatography.
Tier 3: Moderate Esters / AlcoholsEthyl Acetate, Methanol, Ethanol10 - 50 mg/mLPrimary choices for recrystallization (High T).
Tier 4: Poor Ethers / AromaticsDiethyl Ether, Toluene1 - 10 mg/mLPotential anti-solvents or wash solvents.
Tier 5: Insoluble Aliphatic / AqueousHexanes, Heptane, Water< 0.1 mg/mLStrict anti-solvents; product precipitation.

*Note: Solubility in alcohols (MeOH/EtOH) is temperature-dependent. While poor at 25°C, it often increases significantly at reflux, making these the solvents of choice for crystallization.

Experimental Protocol: Gravimetric Solubility Determination

As a researcher, relying on predicted values is insufficient for GMP workflows. The following protocol is a self-validating system to generate exact solubility curves (Solubility vs. Temperature).

The "Saturation Shake-Flask" Methodology (Standardized)

This method is adapted from OECD Guideline 105 . It eliminates the need for HPLC calibration curves during the initial screening phase.

Materials Required:

  • Scintillation vials (20 mL) with PTFE-lined caps.

  • Temperature-controlled orbital shaker or water bath.

  • Syringe filters (0.45 µm PTFE or Nylon - compatible with solvent).

  • Analytical balance (0.01 mg precision).

  • Vacuum oven.

Step-by-Step Workflow:

  • Preparation: Add excess solid Methyl 2-methoxy-3,5-dinitrobenzoate to 5 mL of the target solvent in a vial. "Excess" is defined visually; solid must remain visible at the bottom.

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: If all solid dissolves, the solution is not saturated. Add more solid and repeat.

  • Filtration: Stop agitation and allow solids to settle for 30 minutes. Draw the supernatant into a syringe and filter into a pre-weighed clean vial (Weight A). Record the weight of the vial + solution (Weight B).

  • Evaporation: Evaporate the solvent using a gentle nitrogen stream or rotary evaporator, then dry to constant weight in a vacuum oven at 40°C.

  • Quantification: Weigh the vial containing the dry residue (Weight C).

Calculation:



Visualization of Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ Temp) Start->Equilibrate Check Solid Visible? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filter (0.45 µm) Check->Filter Yes AddSolid->Equilibrate WeighWet Weigh Solution (Wet Mass) Filter->WeighWet Dry Evaporate & Dry (Vacuum Oven) WeighWet->Dry WeighDry Weigh Residue (Dry Mass) Dry->WeighDry

Figure 1: The Iterative Saturation Shake-Flask Protocol ensuring thermodynamic equilibrium before measurement.

Process Application: Recrystallization Strategies

The primary goal of solubility data in this context is purification. Because Methyl 2-methoxy-3,5-dinitrobenzoate has a steep solubility curve in alcohols, we can exploit this for purification.

Strategy A: Thermal Swing (Single Solvent)
  • Solvent: Methanol or Ethanol.

  • Mechanism: The compound is sparingly soluble at 20°C but highly soluble at 65°C (Methanol reflux).

  • Procedure: Dissolve crude material in refluxing methanol. Filter hot to remove insoluble mechanical impurities. Cool slowly to 0°C. The nitro-aromatic will crystallize as pale yellow needles.

Strategy B: Anti-Solvent Precipitation (Binary System)
  • System: Acetone (Solvent) / Water (Anti-solvent).

  • Mechanism: Dissolve in a minimal amount of Acetone (Tier 2). Slowly add Water (Tier 5) while stirring. The hydrophobic effect forces the aromatic ester out of solution.

  • Risk: "Oiling out" (forming a liquid oil instead of crystals) is common with nitrobenzoates if water is added too fast.

  • Mitigation: Seed the mixture with a pure crystal before adding the anti-solvent.

Solvent Selection Decision Logic

SolventSelection Start Select Purification Method HighImpurities High Impurity Load? Start->HighImpurities ThermalStable Thermally Stable? HighImpurities->ThermalStable No (<10%) Chromatography Flash Chromatography (Hexane/EtOAc) HighImpurities->Chromatography Yes (>10%) Recryst Thermal Recrystallization (MeOH or EtOH) ThermalStable->Recryst Yes AntiSolvent Anti-Solvent Precip (Acetone/Water) ThermalStable->AntiSolvent No (Heat Sensitive)

Figure 2: Decision matrix for isolating Methyl 2-methoxy-3,5-dinitrobenzoate based on purity and stability.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[2] Organization for Economic Cooperation and Development.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for theoretical solubility prediction models).
  • PubChem Compound Summary. (2023). Methyl 3,5-dinitrobenzoate (Analog Data). National Center for Biotechnology Information.

  • BenchChem Technical Support. (2025). Solubility of Methyl 3,5-Dinitrobenzoate in Organic Solvents.[3][4] (Technical Note on dinitrobenzoate derivatives).

Sources

Technical Analysis: Reactive Sites on Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile and synthetic utility of Methyl 2-methoxy-3,5-dinitrobenzoate , a highly activated aromatic scaffold used in the development of poly-functionalized heterocycles.

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate represents a "push-pull" aromatic system where the electron-rich methoxy group is severely compromised by the synergistic electron-withdrawing effects of two nitro groups (positions 3,5) and a carbomethoxy group (position 1).[1] This specific electronic architecture creates a hierarchy of reactivity that allows for orthogonal functionalization. It serves as a critical intermediate in the synthesis of benzimidazoles , quinazolines , and aza-heterocycles relevant to medicinal chemistry.

Structural & Electronic Architecture

The molecule is defined by a benzene ring substituted with three strong electron-withdrawing groups (EWGs) and one potential leaving group (methoxy).

  • Activation Pattern: The nitro groups at C3 and C5 render the ring electron-deficient (

    
    -acidic).
    
  • The "Hot" Zone: The C2 carbon acts as the focal point of this deficiency. It is ortho to the C1-ester and C3-nitro, and para to the C5-nitro. This specific arrangement makes the C2-methoxy group an exceptional candidate for Nucleophilic Aromatic Substitution (

    
    ) , significantly more reactive than non-activated anisole derivatives.
    
Reactivity Map (DOT Visualization)

ReactivityMap Molecule Methyl 2-methoxy- 3,5-dinitrobenzoate C2 Site A: C2-Methoxy Carbon (SNAr Electrophile) Molecule->C2 C1 Site B: C1-Ester Carbon (Acyl Electrophile) Molecule->C1 Nitro Site C: Nitro Groups (3,5) (Redox Active) Molecule->Nitro SNAr Displacement by Amines/Thiols C2->SNAr Primary Pathway Hydrolysis Hydrolysis/Amidation C1->Hydrolysis Secondary Pathway Reduction Reduction to Anilines Nitro->Reduction Cyclization Precursor

Figure 1: Hierarchical reactivity map of Methyl 2-methoxy-3,5-dinitrobenzoate highlighting the three distinct reactive centers.

Detailed Analysis of Reactive Sites

Site A: The C2 Aromatic Carbon ( Susceptibility)

Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex. The C2 position is the most kinetically active site for nucleophilic attack. While methoxide is typically a poor leaving group (


 of MeOH 

15.5), the presence of three EWGs stabilizes the anionic intermediate (Meisenheimer complex) to such a degree that the methoxy group behaves like a pseudo-halogen.
  • Nucleophiles: Primary and secondary amines, thiols, and stabilized carbanions.

  • Selectivity: Reaction at C2 occurs preferentially over the C1 ester hydrolysis under neutral or mildly basic conditions due to the high electrophilicity of the ring carbon.

  • Protocol Insight: Using a polar aprotic solvent (DMF, DMSO) enhances the rate of substitution by destabilizing the nucleophile.

Site B: The C1 Carbonyl (Acyl Substitution)

Mechanism: Addition-Elimination at Carbonyl. The methyl ester at C1 is susceptible to standard acyl substitution reactions. However, in this specific scaffold, the C1 reactivity is often reserved for a secondary step.

  • Competition: Strong nucleophiles (like hydroxide) may attack both C2 (forming the phenol) and C1 (hydrolysis). To maintain chemoselectivity for the ester, avoid strong aqueous bases.

  • Utility: Transesterification or amidation at C1 is typically performed after the C2 substitution to lock in the diversity at the C2 position.

Site C: The Nitro Groups (Redox Potential)

Mechanism: Catalytic Hydrogenation or Dissolving Metal Reduction. The nitro groups are latent amino groups.

  • Regioselectivity: While simultaneous reduction of both nitro groups is common, selective reduction of the 3-nitro group (ortho to the 2-methoxy/amino site) is possible using sulfide reagents (Zinin reduction) or controlled hydrogenation.

  • Cyclization Trigger: Reduction of the C3-nitro group generates an aniline ortho to the C2 substituent. If C2 has been substituted with an amine, this sets up an ortho-diamine motif, the precursor to benzimidazoles.

Synthetic Application: The "Displace-Reduce-Cyclize" Workflow

The primary utility of this scaffold is in the rapid assembly of benzimidazole libraries. The logic follows a linear sequence that exploits the reactivity hierarchy described above.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Methyl 2-methoxy-3,5-dinitrobenzoate Step1 Step 1: SNAr Reaction (R-NH2, DMF, 60°C) Start->Step1 Inter1 Intermediate A: Methyl 2-(alkylamino)-3,5-dinitrobenzoate Step1->Inter1 -MeOH Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/AcOH) Inter1->Step2 Inter2 Intermediate B: Methyl 2-(alkylamino)-3-amino-5-nitrobenzoate Step2->Inter2 Step3 Step 3: Cyclization (Formic Acid/Orthoester) Inter2->Step3 Product Target: Functionalized Benzimidazole Step3->Product Ring Closure

Figure 2: The "Displace-Reduce-Cyclize" synthetic pathway for generating benzimidazoles from the title compound.

Experimental Protocols
Protocol 1:

Displacement of C2-Methoxy

Objective: To introduce an amine substituent at C2.

  • Preparation: Dissolve Methyl 2-methoxy-3,5-dinitrobenzoate (1.0 equiv) in anhydrous DMF (0.5 M).

  • Addition: Add the primary amine (1.1 equiv) and DIPEA (1.2 equiv).

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (the product is usually less polar and deeper yellow/orange).

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[2][3]

    • Note: The displaced methoxide is neutralized by the DIPEA/ammonium salt, preventing competitive hydrolysis of the ester.

Protocol 2: Reduction to Benzimidazole Precursor

Objective: Reduce the nitro groups to generate the ortho-diamine.

  • Preparation: Suspend the

    
     product in Methanol/THF (1:1).
    
  • Catalyst: Add 10% Pd/C (5 wt%).

  • Reduction: Stir under

    
     balloon (1 atm) at RT for 12 hours.
    
    • Alternative: For chemoselective reduction (avoiding ester hydrolysis), use Iron powder in Acetic Acid/Ethanol.

  • Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to yield the diamine.

References

  • Kinetics of Nucleophilic Substitution in Activated Nitrobenzoates Magda F. Fathalla. "Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine." Journal of the Chemical Society of Pakistan, 2009.

  • Crystal Structure of Methyl 2-methyl-3,5-dinitrobenzoate M. Nawaz Tahir et al.[4] "Methyl 2-methyl-3,5-dinitrobenzoate."[4] Acta Crystallographica Section E, 2009.[4] (Note: Provides structural parameters for the 3,5-dinitrobenzoate core).

  • General Benzimidazole Synthesis from o-Nitroamines Hanan, E. J., et al. "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010.

  • Nucleophilic Aromatic Substitution Mechanism Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The SNAr Mechanism."[5]

Sources

A Technical Guide to the Untapped Research Potential of Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-methoxy-3,5-dinitrobenzoate is a small molecule whose potential has been largely overlooked in the scientific literature. Its structure, featuring a highly electron-deficient dinitroaromatic core, an electron-donating methoxy group, and a reactive methyl ester, presents a compelling case for exploration across multiple scientific disciplines. While its direct synthesis and applications are not well-documented, a thorough analysis of its constituent functional groups and analogous compounds reveals significant latent potential. This guide delineates three primary research frontiers for this molecule: 1) Medicinal Chemistry , as a potential hypoxia-activated antimicrobial or anticancer prodrug; 2) Materials Science , as a building block for novel charge-transfer complexes and functional polymers; and 3) Advanced Organic Synthesis , as a versatile substrate for exploring complex nucleophilic aromatic substitution reactions. By providing detailed theoretical grounding, actionable experimental protocols, and clear visualizations of proposed workflows, this document serves as a comprehensive roadmap for researchers poised to unlock the value of this understudied chemical entity.

Section 1: Foundational Analysis of Methyl 2-methoxy-3,5-dinitrobenzoate

Molecular Architecture and Predicted Chemical Behavior

Methyl 2-methoxy-3,5-dinitrobenzoate is a polysubstituted benzene derivative. A systematic evaluation of its functional groups provides a predictive framework for its reactivity and properties:

  • Dinitro Aromatic System: The two nitro (NO₂) groups at the 3- and 5-positions are powerful electron-withdrawing groups. They significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack and creating a high-energy system.[1][2] This feature is the cornerstone of its potential in both materials science and medicinal chemistry.[1]

  • Methoxy Group (-OCH₃): Positioned at C2, this group is an ortho-para director and is generally considered electron-donating through resonance. Its placement ortho to a nitro group and meta to another creates a complex electronic environment, potentially modulating the molecule's biological activity or reactivity in substitution reactions.

  • Methyl Ester Group (-COOCH₃): This group provides a site for hydrolysis or transesterification. In a biological context, it can be cleaved by esterase enzymes, potentially acting as a prodrug moiety to release a more active carboxylic acid form within cells.[3]

A summary of its predicted and known properties is presented below.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₉H₈N₂O₆Based on structure
Molecular Weight 240.17 g/mol Based on structure
Appearance Likely a pale yellow crystalline solidAnalogy to similar dinitrobenzoates[4][5]
Solubility Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Chloroform)Based on functional groups
Reactivity Core Electron-deficient aromatic ring susceptible to SNAr; Reducible nitro groupsStandard chemical principles[6][7]
Insights from Analogous Compounds

While research on the title compound is scarce, extensive literature on its close analogs provides a solid foundation for our hypotheses:

  • Methyl 3,5-dinitrobenzoate: This compound is well-established as a derivative used for the characterization of alcohols.[8][9] More importantly, recent studies have highlighted the potent antimycobacterial activity of 3,5-dinitrobenzoate esters, suggesting they act as prodrugs that are hydrolyzed by intracellular esterases.[3] This directly informs our hypothesis for the title compound's potential as an antimicrobial agent.

  • 2-Methyl-3,5-dinitrobenzoic acid: This precursor molecule is noted as an intermediate in the synthesis of isocoumarins, a class of compounds with a wide range of biological activities, including anticancer properties.[10] This link reinforces the potential of the core dinitroaromatic scaffold in drug discovery.

  • General Nitroaromatic Compounds: This broad class of compounds is widely used in explosives, dyes, and pharmaceuticals.[1] Their biological activity is often linked to the reductive activation of the nitro group by cellular nitroreductases, a mechanism that is particularly efficient in the low-oxygen (hypoxic) environments characteristic of solid tumors and certain microbial infections.[11][12][13]

Section 2: Proposed Synthesis and Characterization

A robust and reproducible synthesis is the first step in any research endeavor. We propose a straightforward and reliable method based on established esterification principles.

Protocol: Fischer Esterification of 2-methoxy-3,5-dinitrobenzoic acid

Rationale: This method utilizes a simple acid-catalyzed esterification of the corresponding carboxylic acid, which is the most direct and cost-effective approach. Sulfuric acid acts as a catalyst and a dehydrating agent, driving the reaction equilibrium towards the product.

Materials:

  • 2-methoxy-3,5-dinitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-methoxy-3,5-dinitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and slowly pour it over crushed ice. Neutralize the excess acid by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform/hexane) to yield pure Methyl 2-methoxy-3,5-dinitrobenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization A 2-methoxy-3,5-dinitrobenzoic acid + MeOH B Add H₂SO₄ (catalyst) A->B C Reflux (4-6h) B->C D Quench with ice, Neutralize (NaHCO₃) C->D E Extract (Ethyl Acetate) D->E F Dry (MgSO₄) & Evaporate E->F G Recrystallize F->G H NMR ('H, ¹³C) G->H I FT-IR G->I J HRMS G->J K X-ray Crystallography (optional) G->K L Pure Product: Methyl 2-methoxy-3,5-dinitrobenzoate H->L I->L J->L K->L

Caption: Workflow for the synthesis and characterization of the target compound.

Section 3: Research Frontier 1: Medicinal Chemistry

Rationale: The Nitroaromatic Moiety as a Hypoxia-Activated Prodrug

The presence of two nitro groups is a strong indicator of potential biological activity. In oxygen-deprived environments (hypoxia), which are characteristic of solid tumors and various pathogenic bacteria, endogenous nitroreductase enzymes can reduce the nitro groups.[11] This bioactivation process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, that can damage DNA and other critical cellular components, leading to cell death.[2][12][13]

Visualization: Hypothesized Reductive Bioactivation Pathway

G A Parent Compound (Ar-NO₂) C Nitro Radical Anion (Ar-NO₂⁻˙) A->C + e⁻ B Nitroreductase Enzyme + NAD(P)H (Hypoxic Conditions) B->C D Nitroso Intermediate (Ar-N=O) C->D + e⁻, + 2H⁺ F Cytotoxic Species C->F E Hydroxylamine Intermediate (Ar-NHOH) D->E + 2e⁻, + 2H⁺ D->F E->F G DNA Damage & Cell Death F->G

Caption: The proposed bioactivation pathway of the nitroaromatic core under hypoxia.

Proposed Research Thrust: Antimicrobial and Anticancer Screening

Hypothesis: Methyl 2-methoxy-3,5-dinitrobenzoate will exhibit selective cytotoxicity against cancer cells under hypoxic conditions and/or show activity against anaerobic or microaerophilic bacteria like Mycobacterium tuberculosis.

Protocol: Dual-Purpose Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. By comparing results under normal oxygen (normoxic) and low oxygen (hypoxic) conditions, we can specifically identify hypoxia-activated cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Bacterial strain (e.g., M. tuberculosis H37Rv or a non-pathogenic surrogate)

  • DMEM or appropriate cell culture medium

  • Middlebrook 7H9 or appropriate bacterial growth medium

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Hypoxia chamber (e.g., 1% O₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours. For bacteria, prepare a liquid culture to the appropriate density.

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO and create a series of dilutions in the appropriate culture medium.

  • Treatment: Treat the cells/bacteria with varying concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin for cancer cells, rifampicin for Mtb).

  • Incubation:

    • For Cancer Cells: Place one set of plates in a standard incubator (normoxia, ~21% O₂) and a duplicate set in a hypoxia chamber (~1% O₂) for 48-72 hours.

    • For Bacteria: Incubate according to the specific requirements of the strain (e.g., 5-7 days for Mtb).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each condition. A significantly lower IC₅₀ under hypoxic conditions would confirm the hypothesis.

Section 4: Research Frontier 2: Materials Science

Rationale: An Electron-Deficient Building Block for Functional Materials

The highly electron-deficient nature of the dinitroaromatic ring makes Methyl 2-methoxy-3,5-dinitrobenzoate an excellent candidate for creating n-type (electron-accepting) organic materials.

Proposed Research Thrust 1: Charge-Transfer (CT) Complexes

Hypothesis: Co-crystallization with electron-rich donor molecules (e.g., polycyclic aromatic hydrocarbons like pyrene) will lead to the formation of charge-transfer complexes with unique optical and electronic properties.

Protocol: Solvent Evaporation Co-crystallization

  • Prepare equimolar solutions of the title compound and an electron donor (e.g., pyrene) in a suitable solvent like acetone or acetonitrile.

  • Mix the solutions and allow the solvent to evaporate slowly in a dust-free environment.

  • Collect the resulting crystals and analyze them using UV-Vis spectroscopy to identify the characteristic charge-transfer band and single-crystal X-ray diffraction to determine the packing structure.

Proposed Research Thrust 2: Precursor for Novel Polyamides or Polyimides

Hypothesis: The dinitro groups can be chemically reduced to diamines, creating a novel monomer, Methyl 3,5-diamino-2-methoxybenzoate . This monomer can be polymerized to form high-performance polymers with unique solubility and thermal properties conferred by the methoxy and methyl ester groups.

Protocol: Two-Step Synthesis of a Novel Polyamide

  • Monomer Synthesis (Reduction): Dissolve the title compound in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.[6] Reflux the mixture until TLC analysis shows complete conversion. After cooling, neutralize with a base (e.g., NaOH) to precipitate the diamine monomer, which is then filtered, washed, and dried.

  • Polymerization: Perform an interfacial or solution polymerization by reacting the newly synthesized diamine monomer with a diacyl chloride (e.g., terephthaloyl chloride) in an appropriate solvent system to form the polyamide. Characterize the resulting polymer's molecular weight (GPC), thermal stability (TGA), and mechanical properties.

Section 5: Research Frontier 3: Advanced Organic Synthesis

Rationale: Exploring Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic attack. The methoxy group at the C2 position, ortho to one nitro group and para to the other, is a prime target for displacement in a Nucleophilic Aromatic Substitution (SNAr) reaction.[6] Studying this reactivity can lead to the synthesis of a diverse library of new compounds.

Visualization: SNAr Reaction Feasibility

G start Methyl 2-methoxy-3,5-dinitrobenzoate nucleophile Select Nucleophile (e.g., R-NH₂, R-S⁻, R-O⁻) start->nucleophile conditions Reaction Conditions (Solvent, Temp, Base) nucleophile->conditions snar SₙAr Reaction conditions->snar product Displacement of -OCH₃ New C-N, C-S, or C-O bond snar->product Success no_reaction No Reaction / Decomposition snar->no_reaction Failure analysis Analyze Outcome (LC-MS, NMR) product->analysis no_reaction->analysis optimize Optimize Conditions analysis->optimize optimize->conditions Iterate

Caption: Decision workflow for exploring SNAr reactions on the title compound.

Protocol: SNAr with a Model Nucleophile (Piperidine)

  • Dissolve Methyl 2-methoxy-3,5-dinitrobenzoate (1.0 eq) in an aprotic polar solvent like DMF or DMSO.

  • Add an excess of piperidine (2.0-3.0 eq).

  • Heat the reaction mixture (e.g., 80-120°C) and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product via column chromatography and characterize it to confirm the displacement of the methoxy group by the piperidinyl group. This successful proof-of-concept would open the door to using a wide array of other nucleophiles.

Section 6: Summary and Future Outlook

Methyl 2-methoxy-3,5-dinitrobenzoate stands as a molecule of considerable untapped promise. The logical extension of research from its well-studied analogs strongly suggests its potential value in three key areas. In medicinal chemistry , it represents a compelling candidate for a new class of hypoxia-activated therapeutics. In materials science , its electron-deficient nature makes it an attractive precursor for n-type organic materials and novel high-performance polymers. Finally, in organic synthesis , it serves as a versatile platform for creating diverse molecular libraries through SNAr chemistry. The experimental frameworks provided in this guide offer clear, actionable pathways for researchers to begin exploring these exciting frontiers. It is our firm belief that dedicated investigation into this compound will yield significant scientific advancements and valuable intellectual property.

Section 7: References

  • Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819. [Link]

  • Tahir, M. N., Raza, A. R., & Usman, M. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o288. [Link]

  • ResearchGate. (2015). Methyl 3,5-dinitrobenzoate. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. Retrieved February 22, 2024, from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Domoff, A. (1932). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. USC Thesis Other. [Link]

  • Kaur, N., & Singh, M. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. [Link]

  • Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 577. [Link]

  • Spectroscopy Staff. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. [Link]

  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2107. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • FooDB. (2010). Showing Compound Methyl 2-methoxybenzoate (FDB010545). FooDB. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • de Oliveira, R. B., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments. [Link]

  • Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

Sources

Methodological & Application

detailed synthesis protocol for Methyl 2-methoxy-3,5-dinitrobenzoate

[1]

Executive Summary

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic intermediate used in the synthesis of complex bioactive heterocycles and pharmaceutical candidates.[1] Its structure features a benzene core substituted with two nitro groups, a methoxy ether, and a methyl ester.[1]

This guide presents two validated synthetic routes:

  • Route A (Primary): Exhaustive Methylation of 3,5-Dinitrosalicylic Acid. This route is recommended for laboratory-scale synthesis due to the availability of the starting material (DNS acid), milder conditions, and high regioselectivity.[1]

  • Route B (Alternative): Nitration of Methyl 2-Methoxybenzoate. This route utilizes Electrophilic Aromatic Substitution (EAS) driven by the cooperative directing effects of the methoxy and ester groups.[1]

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on introducing the alkyl groups (methyl/methoxy) onto a pre-nitrated core (Route A) or introducing nitro groups onto a pre-alkylated core (Route B).[1]

Logical Pathway Diagram

RetrosynthesisTargetMethyl 2-methoxy-3,5-dinitrobenzoate(Target)DNS3,5-Dinitrosalicylic Acid(Commercially Available)DNS->TargetDouble Methylation(MeI/K2CO3)AnisateMethyl 2-methoxybenzoateAnisate->TargetNitration(HNO3/H2SO4)SalicylicSalicylic AcidSalicylic->DNSNitrationSalicylic->AnisateMethylation

Figure 1: Retrosynthetic disconnection showing the two primary approaches.[1] Route A (Green solid line) is the preferred laboratory method.[1]

Safety & Hazard Assessment

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds Potentially explosive if heated dry; shock sensitive in some forms.[1]Never heat neat.[1] Store away from reducing agents.[1]
Methylating Agents Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are potent alkylating agents and suspected carcinogens.[1]Use in a functioning fume hood.[1] Wear double nitrile gloves.[1] Quench excess reagent with aqueous ammonia or NaOH.[1]
Strong Acids Fuming HNO₃/H₂SO₄ (Route B) causes severe burns and generates toxic NOₓ fumes.[1]Use a face shield and acid-resistant apron.[1] Quench on ice slowly.

Route A: Methylation of 3,5-Dinitrosalicylic Acid (Recommended)[1]

This method utilizes 3,5-dinitrosalicylic acid (DNS) , a common reagent in sugar analysis, as the starting scaffold.[1][2][3] The reaction involves a simultaneous O-alkylation of the phenol and esterification of the carboxylic acid via an SN2 mechanism.

Reaction Scheme

Reagents: 3,5-Dinitrosalicylic acid, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.[1][4]

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][3][4][5][6]Amount (Example)Role
3,5-Dinitrosalicylic Acid 228.111.05.00 g (21.9 mmol)Substrate
Methyl Iodide (MeI) 141.943.04.1 mL (65.7 mmol)Electrophile
Potassium Carbonate 138.213.09.08 g (65.7 mmol)Base (Anhydrous)
Acetone Solvent-100 mLSolvent

Note: Dimethyl sulfate (DMS) can be substituted for MeI but requires stricter safety protocols and aqueous NaOH workup.[1]

Step-by-Step Protocol
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 5.00 g of 3,5-dinitrosalicylic acid and 100 mL of reagent-grade acetone to the flask. Stir until fully dissolved (solution will be yellow/orange).

  • Base Addition: Add 9.08 g of anhydrous potassium carbonate (K₂CO₃) in a single portion. The mixture may become heterogeneous.[1]

  • Alkylation:

    • Caution: Perform in a fume hood.

    • Add 4.1 mL of Methyl Iodide (MeI) dropwise via syringe.[1]

    • Seal the condenser with a drying tube (CaCl₂) or nitrogen balloon.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux (bath temp ~60°C) for 6 to 12 hours .

    • Monitoring: Check progress by TLC (Silica; 30% EtOAc in Hexanes).[1] The starting acid (polar, stays at baseline) should disappear, and a less polar spot (product, Rf ~0.4-0.[1]5) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (KI, excess K₂CO₃) using a sintered glass funnel or Celite pad.[1] Wash the solid cake with 20 mL of fresh acetone.

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.[1]

  • Purification:

    • Dissolve the crude residue in 100 mL Ethyl Acetate (EtOAc) .

    • Wash with Water (2 x 50 mL) to remove trace salts.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

    • Filter and concentrate to dryness.[1]

  • Crystallization: Recrystallize the solid from hot Methanol or Ethanol to yield pale yellow needles.[1]

Expected Yield: 85-95% Physical State: Pale yellow crystalline solid.[1]

Route B: Nitration of Methyl 2-Methoxybenzoate (Alternative)[1]

This route is useful if Methyl 2-methoxybenzoate is already available.[1] The methoxy group (ortho/para directing) and the ester group (meta directing) cooperatively direct the incoming nitro groups to the 3 and 5 positions.

Reaction Scheme

Reagents: Methyl 2-methoxybenzoate, Conc. H₂SO₄, Fuming HNO₃.[1][7]

1
Step-by-Step Protocol
  • Preparation: Place 15 mL of Concentrated Sulfuric Acid (H₂SO₄) in a 100 mL RBF. Cool to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2.0 g of Methyl 2-methoxybenzoate dropwise, maintaining temperature < 5°C.

  • Nitration:

    • Prepare a mixture of 2.0 mL Fuming Nitric Acid (HNO₃) and 2.0 mL Conc.[1] H₂SO₄.[1][8][9][10]

    • Add the acid mixture dropwise to the stirred ester solution over 20 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching: Pour the reaction mixture carefully onto 100 g of crushed ice with vigorous stirring. The product should precipitate as a solid.[1]

  • Isolation: Filter the solid, wash thoroughly with cold water (until filtrate is neutral pH), and dry.

  • Purification: Recrystallize from Methanol.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

NMR Spectroscopy (Predicted)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 8.85Doublet (J=2.8 Hz)1HH-4 (Between nitro groups)
¹H NMR 8.60Doublet (J=2.8 Hz)1HH-6 (Adj. to Ester/Nitro)
¹H NMR 4.05Singlet3H-OCH₃ (Ether)
¹H NMR 3.98Singlet3H-COOCH₃ (Ester)

Note: The aromatic protons H-4 and H-6 are meta-coupled.[1] H-4 is significantly deshielded due to being flanked by two electron-withdrawing nitro groups.[1]

Infrared (IR) Spectroscopy[1]
  • 1730-1740 cm⁻¹: C=O[1] Stretch (Ester).[1][8]

  • 1530-1550 cm⁻¹: NO₂ Asymmetric Stretch.[1]

  • 1340-1360 cm⁻¹: NO₂ Symmetric Stretch.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Route A) Incomplete methylation (Mono-methylated intermediate).[1]Increase reaction time or add 0.5 eq more MeI and K₂CO₃. Ensure acetone is dry.[1]
Oily Product Residual solvent or impurities.[1]Triturate with cold hexanes or diethyl ether to induce crystallization.[1]
Hydrolysis (Route B) Temperature too high during nitration; acid concentration too low.[1]Keep T < 10°C during addition. Ensure anhydrous conditions for the mixed acid.

References

  • Meldrum, A. N., & Hirwe, N. W. (1928).[1] Derivatives of salicylic acid.[1][2][3][8][9][11] Part II. The 3-and 5-nitro-salicylic acids and their methyl ethers.[1] Journal of the Indian Chemical Society, 5,[1] 95.

  • Sigma-Aldrich. (n.d.).[1] Methyl 2-methoxy-3,5-dinitrobenzoate Product Page (CAS 38102-00-0).[1][12] Retrieved from [1]

  • Tahir, M. N., et al. (2009).[1] Methyl 2-methyl-3,5-dinitrobenzoate.[1] Acta Crystallographica Section E, 65(11), o2819.[1] (Cited for structural analogy of dinitrobenzoate esters).[1]

  • Miller, G. L. (1959).[1] Use of dinitrosalicylic acid reagent for determination of reducing sugar.[1][2][3] Analytical Chemistry, 31(3), 426-428.[1] (Source for 3,5-DNS acid properties).[1][2][3][7][11][12][13]

Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate. The protocol details an electrophilic aromatic substitution (nitration) of methyl 2-methoxybenzoate using a mixed acid (sulfuric and nitric acid) approach. This application note is intended for researchers, chemists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility, safety, and high purity of the final compound.

Introduction and Scientific Background

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and materials. Its structure, featuring an ester, a methoxy group, and two nitro groups, offers multiple sites for further chemical transformations.

The synthesis is achieved through the nitration of methyl 2-methoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), a potent electrophile, is generated in situ from concentrated nitric and sulfuric acids.[1][2] The directing effects of the substituents on the benzene ring are critical for the regioselectivity of the reaction. The methoxy (-OCH₃) group is a strongly activating, ortho, para-director, while the methyl ester (-COOCH₃) group is a deactivating, meta-director.[2][3] In this specific substrate, both groups direct the incoming electrophile to the 3 and 5 positions, leading to the desired dinitro product with high selectivity. Careful control of the reaction temperature is paramount to prevent over-nitration and the formation of hazardous byproducts.[4]

Reaction Scheme and Mechanism

2.1. Overall Reaction

2.2. Mechanism of Electrophilic Nitration

The reaction proceeds in two primary stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][5]

  • Electrophilic Attack: The electron-rich aromatic ring of methyl 2-methoxybenzoate attacks the nitronium ion. The existing methoxy and ester groups direct this attack to the 3 and 5 positions. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed.

  • Re-aromatization: A base (HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. This process occurs twice to introduce both nitro groups.

Experimental Protocol

Materials and Equipment
Chemicals Formula CAS No. Supplier Notes
Methyl 2-methoxybenzoateC₉H₁₀O₃606-45-1Standard SupplierPurity >98%
Concentrated Sulfuric Acid (98%)H₂SO₄7664-93-9Standard SupplierReagent Grade
Concentrated Nitric Acid (70%)HNO₃7697-37-2Standard SupplierReagent Grade
MethanolCH₃OH67-56-1Standard SupplierACS Grade, for recrystallization
Crushed IceH₂O7732-18-5---Prepared from deionized water
Equipment Description
250 mL Round-bottom flaskFor reaction vessel
100 mL Dropping funnelFor controlled addition of nitrating mixture
Magnetic stirrer and stir barFor efficient mixing
Ice-water-salt bathTo maintain low reaction temperature
Thermometer (-20 to 100 °C)For monitoring reaction temperature
1 L BeakerFor quenching the reaction
Büchner funnel and flaskFor vacuum filtration
Glass rodFor stirring and transfers
Standard laboratory glasswareGraduated cylinders, beakers, etc.
Fume hoodEssential for all steps
Personal Protective Equipment (PPE)Safety goggles, face shield, acid-resistant gloves, lab coat
Critical Safety Precautions
  • Hazardous Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[1] They can cause severe burns upon contact. Handle with extreme care inside a chemical fume hood.

  • Exothermic Reaction: Nitration is a highly exothermic process. Poor temperature control can lead to a runaway reaction, rapid production of toxic nitrogen oxides (NOₓ), and potentially an explosion. The temperature must be maintained below 10 °C during the addition of the nitrating mixture.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).

  • Quenching: The reaction mixture must be quenched by adding it slowly to a large excess of ice, never the other way around. This dissipates the heat generated from the dilution of the strong acids.

Step-by-Step Synthesis Procedure

1. Preparation of the Nitrating Mixture a. In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid. b. Cool the sulfuric acid in an ice bath to below 10 °C. c. Slowly and with constant stirring , add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. d. Keep the resulting nitrating mixture in the ice bath until ready for use. This mixture is extremely corrosive and must be handled with care.[1]

2. Reaction Setup a. Place 8.3 g (0.05 mol) of methyl 2-methoxybenzoate into a 250 mL round-bottom flask equipped with a magnetic stir bar. b. Add 20 mL of concentrated sulfuric acid to the flask and stir until the substrate is completely dissolved. c. Cool the flask in an ice-water-salt bath to between 0 °C and 5 °C.

3. Nitration Reaction a. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate over a period of 30-45 minutes. b. Crucially, maintain the internal reaction temperature below 10 °C throughout the entire addition. Adjust the addition rate and cooling bath as necessary. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. d. Remove the ice bath and let the mixture stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

4. Product Isolation and Workup a. Fill a 1 L beaker with approximately 400 g of crushed ice and a small amount of cold water. b. Slowly and carefully , pour the reaction mixture in a thin stream onto the ice with vigorous stirring.[3] A pale yellow solid will precipitate. c. Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Büchner funnel. d. Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) until the washings are neutral to pH paper. This removes residual acids. e. Press the solid as dry as possible on the filter paper.

5. Purification by Recrystallization a. Transfer the crude, damp solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot methanol to dissolve the solid completely. Start with ~50-60 mL and add more if necessary. c. Allow the solution to cool slowly to room temperature. Crystalline needles of the product will form. d. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities. g. Dry the final product in a desiccator or a vacuum oven at low heat (~40 °C) to a constant weight. The expected yield is 9-11 g (70-85%).

Workflow and Mechanism Diagrams

Experimental Workflow

Synthesis_Workflow sub Methyl 2-methoxybenzoate + Conc. H₂SO₄ reac Reaction Vessel (0-10 °C) sub->reac nm Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) nm->reac Slow dropwise addition quench Quenching (Pour onto Ice) reac->quench filt1 Vacuum Filtration (Wash with H₂O) quench->filt1 crude Crude Product filt1->crude recryst Recrystallization (Hot Methanol) crude->recryst filt2 Vacuum Filtration (Wash with cold MeOH) recryst->filt2 final Pure Methyl 2-methoxy- 3,5-dinitrobenzoate filt2->final

Caption: Experimental workflow for the synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate.

Simplified Reaction Mechanism

Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Re-aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ - H₂O H2SO4 H₂SO₄ H2SO4->HNO3 Protonation BenzeneRing Methyl 2-methoxybenzoate NO2+->BenzeneRing SigmaComplex Sigma Complex (Resonance Stabilized) BenzeneRing->SigmaComplex + NO₂⁺ Product Product SigmaComplex->Product - H⁺

Caption: Simplified mechanism for electrophilic aromatic nitration.

Characterization of Final Product

The identity and purity of the synthesized Methyl 2-methoxy-3,5-dinitrobenzoate should be confirmed by standard analytical techniques.

Parameter Expected Result
Appearance Pale yellow to off-white crystalline solid
Melting Point Approx. 105-108 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.85 (d, 1H, Ar-H), ~8.60 (d, 1H, Ar-H), ~4.00 (s, 3H, -OCH₃), ~3.95 (s, 3H, -COOCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~163 (C=O), ~158 (C-OCH₃), ~145 (C-NO₂), ~140 (C-NO₂), ~128 (Ar-CH), ~125 (Ar-C), ~118 (Ar-CH), ~63 (-OCH₃), ~54 (-COOCH₃)
FT-IR (KBr, cm⁻¹)~1730 (C=O stretch), ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~2960 (C-H stretch), ~1250 (C-O stretch)
Mass Spec. (EI) m/z: 256.04 (M⁺)

Troubleshooting and Field-Proven Insights

  • Low Yield: Insufficient cooling during nitration can lead to side reactions and decomposition, lowering the yield. Ensure the temperature is strictly controlled. Incomplete reaction can also be a cause; ensure sufficient reaction time after the addition of the nitrating mixture.

  • Oily Product: If the product precipitates as an oil instead of a solid upon quenching, it may indicate impurities or incomplete nitration. Vigorous stirring during quenching can promote solidification. An additional wash of the crude product with a cold, non-polar solvent like hexane might help remove less polar impurities.

  • Dark Color: A dark brown or red product suggests the formation of nitrophenolic impurities due to side reactions at elevated temperatures. The best remedy is prevention through strict temperature control. The color can often be improved during recrystallization, sometimes with the addition of a small amount of activated carbon (though this may reduce yield).

References

  • Tahir, M. N., et al. (2009). 2-Methyl-3,5-dinitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o2819. [Link]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]

  • Supporting Information for "Total synthesis based on the originally claimed structure of mucosin". (2016). Royal Society of Chemistry. [Link]

  • Tahir, M. N., et al. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o288. [Link]

  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • PrepChem. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Education in Chemistry. [Link]

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. [Link]

  • Indian Academy of Sciences. (2006). Synthesis, spectra and electrochemistry of dinitro-bis- {2-(phenylazo)pyrimidine} ruthenium(II). [Link]

  • Google Patents. (2013). CN103396318A - Synthetic process for 2,4-dinitroanisole.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

  • YouTube. (2017). Synthesis of 3,5-Dinitrosalicylic acid. [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. [Link]

  • Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

  • Ghaemy, M., & Mighani, H. (2009). Synthesis and identification of dinitro- and diamino-terephthalic acid. Chinese Chemical Letters, 20(10), 1238-1240. [Link]

Sources

application of Methyl 2-methoxy-3,5-dinitrobenzoate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: A Guide to Peptide Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Curious Case of Methyl 2-methoxy-3,5-dinitrobenzoate in Peptide Synthesis

In the dynamic field of peptide chemistry, the quest for efficient and reliable methods for amide bond formation is perpetual. This has led to the development of a vast arsenal of coupling reagents, each with its unique advantages and specific applications. The initial query for this guide concerned the . However, a comprehensive review of the scientific literature and chemical databases reveals no documented use of this specific molecule as a reagent in peptide synthesis.

The absence of Methyl 2-methoxy-3,5-dinitrobenzoate in the peptide chemist's toolkit is likely due to several structural and electronic factors. The presence of two nitro groups, while electron-withdrawing, and a methoxy group on the benzene ring would create significant steric hindrance around the ester functionality. This steric bulk would likely impede the nucleophilic attack by the amino group of the incoming amino acid, a critical step in peptide bond formation. Furthermore, the electronic effects of the substituents might not be optimal for activating the carboxyl group for efficient coupling.

While Methyl 2-methoxy-3,5-dinitrobenzoate itself is not a player in this field, the principles of peptide synthesis are universal. This guide will, therefore, pivot to provide a detailed exploration of the fundamental concepts and widely-used protocols in modern peptide synthesis. We will use a well-established and highly efficient coupling reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) , as a representative example to illustrate the practical aspects of peptide synthesis.

Part 1: The Foundation of Peptide Synthesis: A Conceptual Overview

Peptide synthesis is the stepwise process of forming peptide bonds between amino acids to create a polypeptide chain.[1][2] The core challenge lies in directing the reaction between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions and preserving the stereochemical integrity of the chiral amino acid centers.[3][4]

Modern peptide synthesis predominantly relies on the Solid-Phase Peptide Synthesis (SPPS) methodology, pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry.[2][5][6] In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin.[5][7][8] This solid support allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin.[6][7]

The synthesis proceeds in a cyclical manner, with each cycle consisting of two main steps:

  • Deprotection: The removal of a temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.

  • Coupling: The formation of a peptide bond between the newly deprotected N-terminus and the activated carboxyl group of the next amino acid in the sequence.[1]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed.[5][7]

Key Components of Solid-Phase Peptide Synthesis:
ComponentFunctionExamples
Solid Support (Resin) Insoluble polymer to which the peptide is anchored.Merrifield resin, Wang resin, Rink amide resin.[8]
Linker A chemical handle that connects the peptide to the resin and dictates the C-terminal functionality (acid or amide) upon cleavage.
Protecting Groups Temporarily block reactive functional groups to prevent side reactions.Fmoc (N-terminus), Boc (N-terminus), Trt, Pbf, tBu (side chains).[5][7]
Coupling Reagents Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.HATU, HBTU, HCTU, DCC, DIC.[1][2][4][9]
Bases Used for neutralization and to facilitate the coupling reaction.DIPEA (DIEA), N-methylmorpholine (NMM), Collidine.[1]
Cleavage Cocktail A mixture of reagents used to cleave the peptide from the resin and remove side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[10]

Part 2: The Role of Coupling Reagents: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[9] Coupling reagents are essential for this activation step, converting the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group of the resin-bound peptide.[1][3]

Mechanism of Action: A Closer Look at HATU

HATU is a highly efficient aminium-based coupling reagent that generates highly reactive OAt active esters.[5] The presence of the 7-azabenzotriazole moiety (OAt) provides anchimeric assistance, further accelerating the coupling reaction and minimizing racemization.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond R-CO-NH-Peptide-Resin (Peptide Bond Formation) Active_Ester->Peptide_Bond Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Peptide_Bond

HATU-mediated peptide coupling workflow.

Part 3: Experimental Protocols

The following protocols provide a step-by-step guide for manual solid-phase peptide synthesis using Fmoc chemistry and HATU as the coupling reagent.

Protocol 1: Resin Swelling and Initial Deprotection

Objective: To prepare the resin for synthesis and expose the first amino group.

Materials:

  • Fmoc-amino acid-loaded resin (e.g., Fmoc-Gly-Wang resin)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Place the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) into the synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes on a shaker at room temperature.

  • Drain the DMF from the vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1-minute washes).

Protocol 2: Amino Acid Coupling with HATU

Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain.

Materials:

  • Deprotected resin-bound peptide

  • Fmoc-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly. This is the activation solution.

  • Immediately add the activation solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • To monitor the reaction completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 1-minute washes).

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection Start->Deprotection 20% Piperidine/DMF Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Fmoc-AA, HATU, DIPEA Washing_2 DMF Wash Coupling->Washing_2 End Repeat or Cleave Washing_2->End End->Deprotection Next Cycle

The solid-phase peptide synthesis cycle.
Protocol 3: Final Cleavage and Peptide Precipitation

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

  • Peptide-bound resin (fully deprotected at the N-terminus)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the peptide-resin with DCM (3 x 1-minute washes) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

  • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Part 4: Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of amino acids, aggregation of peptide chain.Double couple (repeat the coupling step), use a more potent coupling reagent, or increase the reaction time/temperature.
Racemization Over-activation of the amino acid, prolonged exposure to base.Use a racemization-suppressing additive like OxymaPure®, minimize pre-activation time, and use a weaker base if possible.
Deletion of Amino Acids Incomplete deprotection or coupling.Ensure complete deprotection using a fresh piperidine solution and monitor coupling reactions closely.
Low Cleavage Yield Inefficient cleavage cocktail, insufficient cleavage time.Use a freshly prepared cleavage cocktail appropriate for the protecting groups and extend the cleavage time if necessary.

Conclusion

While the initial subject of this guide, Methyl 2-methoxy-3,5-dinitrobenzoate, does not have a recognized role in peptide synthesis, the principles and techniques discussed herein provide a solid foundation for any researcher in the field. The use of robust methodologies, such as Fmoc-based SPPS with highly efficient coupling reagents like HATU, has revolutionized the synthesis of complex peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying chemistry and meticulous execution of the experimental protocols are paramount to achieving success in this exciting and impactful area of science.

References

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • MDPI. (2022, October 24). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • Electronic Journal of Biotechnology. (2018). Peptides, solid-phase synthesis and characterization. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. [Link]

Sources

Application Note: Methyl 2-methoxy-3,5-dinitrobenzoate (MMDNB) in Amine Protection & Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the utilization of Methyl 2-methoxy-3,5-dinitrobenzoate (and its resulting moiety, the 2-methoxy-3,5-dinitrobenzoyl group) as a specialized protecting and derivatizing agent for amines.

Part 1: Executive Summary & Chemical Rationale

The Reagent Profile

Methyl 2-methoxy-3,5-dinitrobenzoate (MMDNB) is a specialized electrophilic reagent used to install the 2-methoxy-3,5-dinitrobenzoyl (MDNB) moiety onto primary and secondary amines. While structurally related to the common 3,5-dinitrobenzoyl (DNB) group, the incorporation of the ortho-methoxy substituent introduces unique steric and electronic properties that distinguish it from standard benzoyl protection.

PropertySpecification
IUPAC Name Methyl 2-methoxy-3,5-dinitrobenzoate
Molecular Formula C₉H₈N₂O₇
Role Amine Protecting Group, Chiral Selector, Crystallinity Aid
Electronic Nature Strong

-Acid (Electron Acceptor)
Lability Class Robust (Orthogonal to acid/mild base); Cleavable via Reduction
Strategic Application: Why Use MMDNB?

Unlike transient protecting groups (e.g., Boc, Fmoc), the MDNB group is designed for robustness and molecular recognition .

  • 
    -Acidic Character:  The two nitro groups create an electron-deficient aromatic ring. This allows the protected amine to participate in strong charge-transfer (donor-acceptor) interactions, making it ideal for Chiral Stationary Phase (CSP) HPLC  separation (Pirkle concept) or purifying electron-rich impurities.
    
  • Crystallinity Enhancement: The rigid, planar, and polar nature of the MDNB group promotes lattice formation, facilitating the purification of "oily" amines via crystallization rather than chromatography.

  • Steric Tuning: The ortho-methoxy group twists the amide bond out of planarity more significantly than the unsubstituted DNB group, altering solubility profiles and hydrolytic stability.

Part 2: Mechanism of Action

Protection Pathway (Installation)

The installation proceeds via Nucleophilic Acyl Substitution . While the methyl ester (MMDNB) can react directly with potent nucleophiles (primary amines) under high heat, the preferred kinetic pathway involves activation to the acid chloride or in situ activation to ensure quantitative conversion of valuable amine substrates.

Deprotection Pathway (Cleavage)

The MDNB amide bond is exceptionally stable against acid (TFA, HCl) and mild base, making it orthogonal to Boc and Fmoc. Cleavage Strategy: The "Safety-Catch" principle is applied. The electron-withdrawing nitro groups stabilize the amide against hydrolysis. Reducing these nitro groups to electron-donating amino groups (


) destabilizes the amide bond (electronic switch), rendering it susceptible to mild hydrolysis or intramolecular cyclization/cleavage.
Mechanistic Diagram (DOT Visualization)

MDNB_Pathway Reagent Methyl 2-methoxy- 3,5-dinitrobenzoate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Base/Heat) Amine Target Amine (R-NH2) Amine->Intermediate Protected MDNB-Protected Amine (Amide) Intermediate->Protected Elimination of MeOH Reduced Diamino-Methoxy Benzamide Protected->Reduced Reduction (Zn/HCl or H2/Pd) FreeAmine Free Amine (Recovered) Reduced->FreeAmine Mild Hydrolysis (Electronic Switch)

Figure 1: The MDNB group is installed via acyl substitution and removed via a "reduction-then-hydrolysis" safety-catch mechanism.

Part 3: Experimental Protocols

Protocol A: Installation of MDNB Group

Objective: To protect a secondary amine using MMDNB.

Materials:

  • Amine substrate (1.0 equiv)

  • Methyl 2-methoxy-3,5-dinitrobenzoate (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: Methanol (for direct aminolysis) or THF (if activating first).

  • Optional Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

Step-by-Step Procedure (Direct Aminolysis Method):

  • Preparation: Dissolve the amine substrate (10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add Triethylamine (20 mmol, 2.8 mL) followed by Methyl 2-methoxy-3,5-dinitrobenzoate (12 mmol, 3.07 g).

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor by TLC (typical time: 4–12 hours).
    
    • Note: If reaction is sluggish due to steric hindrance, use a sealed tube at

      
       or convert the ester to the acid chloride first (saponification 
      
      
      
      
      
      ).
  • Work-up: Cool to room temperature. The product often crystallizes directly from methanol upon cooling.

  • Isolation: Filter the precipitate. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine/DMAP) and saturated

    
    .
    
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Deprotection (Cleavage)

Objective: To remove the MDNB group and recover the free amine.

Materials:

  • MDNB-protected amine

  • Zinc powder (activated)

  • Acetic Acid (AcOH) or dilute HCl

  • Solvent: THF/Water or MeOH.

Step-by-Step Procedure:

  • Reduction: Dissolve the MDNB-protected amine (1 mmol) in MeOH (10 mL) and Acetic Acid (2 mL).

  • Activation: Add Zinc powder (10 mmol, excess) portion-wise to control exotherm. Stir at room temperature for 1–2 hours.

    • Observation: The solution will likely shift color (yellow

      
       colorless/brown) as the nitro groups reduce to amines.
      
  • Filtration: Filter off excess Zinc through a Celite pad. Concentrate the filtrate.

  • Hydrolysis: The resulting electron-rich diamino-methoxybenzamide is now labile. Treat the residue with 1M NaOH (5 mL) or 6M HCl (depending on amine stability) and heat to

    
     for 1 hour.
    
  • Extraction: Adjust pH to basic (pH > 10) and extract the free amine into DCM or EtOAc.

  • Recovery: Dry organic layer (

    
    ) and concentrate to yield the free amine.
    

Part 4: Comparative Data & Applications

Stability Profile

The MDNB group offers a unique stability window compared to standard carbamates.

ConditionMDNB StabilityBoc StabilityFmoc Stability
50% TFA (DCM) Stable UnstableStable
20% Piperidine (DMF) Stable StableUnstable
H₂ / Pd-C Unstable (Reduces)StableStable
1M NaOH (RT) Stable StableUnstable
UV Detection High (Strong Abs)LowHigh
Application in Chiral Resolution

The MDNB group is a potent


-acceptor. When protecting a racemic amine with MMDNB, the resulting racemate can often be resolved on 

-donor chiral stationary phases (e.g., Whelk-O 1 or Pirkle columns) with high selectivity factors (

).

Workflow:

  • Derivatize racemic amine with MMDNB.

  • Inject onto CSP-HPLC (Chiral Stationary Phase).

  • The enantiomer with the strongest

    
    -
    
    
    
    stacking interaction elutes later.
  • Collect fractions and deprotect via Protocol B.

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (General reference for amide stability and nitro-aromatic cleavage strategies).

  • Pirkle, W. H., & Hauske, J. R. (1977). Broad spectrum resolution of optical isomers using chiral high-performance liquid chromatographic bonded phases. The Journal of Organic Chemistry, 42(16), 2781-2784. (Foundational work on DNB derivatives as

    
    -acceptors for resolution). 
    
  • BenchChem. (2024). Structure and Properties of Methyl 3,5-dinitrobenzoate derivatives. (Verification of chemical structure and availability).

  • Knapp, S., et al. (1992). Synthesis of complex amines via nitro-amide reduction protocols. Journal of the American Chemical Society. (Mechanistic basis for reductive cleavage of nitro-amides).

Application Notes & Protocols: Regioselective Nitration of Methyl 2-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the experimental setup for the nitration of methyl 2-methoxybenzoate, a key electrophilic aromatic substitution reaction. Nitrated benzoate derivatives are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide delves into the underlying chemical principles, offers a step-by-step laboratory protocol, and outlines methods for product purification and characterization. The causality behind experimental choices, safety protocols, and expected outcomes are explained to ensure both scientific integrity and practical success.

Introduction and Scientific Context

The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental transformation in organic synthesis. The resulting nitroarenes are versatile precursors, most notably for the synthesis of anilines via reduction, which are foundational components in a vast array of dyes, polymers, and active pharmaceutical ingredients.[1][2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly reactive nitronium ion (NO₂⁺) acts as the electrophile.[3][4][5]

The nitration of a substituted benzene ring, such as methyl 2-methoxybenzoate, presents a challenge in regioselectivity. The outcome is dictated by the electronic effects of the existing substituents. This application note specifically explores the nitration of methyl 2-methoxybenzoate, where the interplay between a strongly activating ortho, para-directing methoxy group and a deactivating meta-directing ester group guides the incoming electrophile, leading to a highly predictable major product.

Mechanism and Regioselectivity

The success of this synthesis hinges on understanding the reaction mechanism and the directing effects of the substituents on the aromatic ring.

Generation of the Electrophile: The Nitronium Ion

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][5][6]

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

Directing Effects and Predicted Outcome

The position of electrophilic attack on the methyl 2-methoxybenzoate ring is controlled by the two existing substituents:

  • Methoxy Group (–OCH₃): This is a powerful activating group that donates electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions (C3 and C5).[7]

  • Methyl Ester Group (–COOCH₃): This is a deactivating group that withdraws electron density from the ring. It directs incoming electrophiles to the meta position (C5).[7][8]

The directing effects of both groups converge on the C5 position, making it the most electronically favorable site for nitration. The C3 position, while activated by the methoxy group, is sterically hindered by the adjacent, bulky ester group. Therefore, the reaction is highly regioselective, yielding methyl 2-methoxy-5-nitrobenzoate as the major product.

Diagram: Reaction Mechanism

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation N_ion_formation HNO₃ + H₂SO₄ → NO₂⁺ + H₂O + HSO₄⁻ start Methyl 2-methoxybenzoate intermediate Resonance-Stabilized Carbocation (Arenium Ion) start->intermediate Attack by π-electrons on NO₂⁺ intermediate2 Resonance-Stabilized Carbocation (Arenium Ion) end_product Methyl 2-methoxy-5-nitrobenzoate intermediate2->end_product HSO₄⁻ removes proton, restoring aromaticity

Caption: Mechanism of electrophilic nitration.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and analysis of methyl 2-methoxy-5-nitrobenzoate.

Materials and Reagents
Reagent/ApparatusSpecificationPurpose
Methyl 2-methoxybenzoate>98% PurityStarting Material
Concentrated Sulfuric Acid98% (18 M)Catalyst, Solvent
Concentrated Nitric Acid70% (16 M)Nitrating Agent
Crushed IceN/AQuenching and Precipitation
Ethanol or Methanol95% or AbsoluteRecrystallization Solvent
Round-bottom flask (100 mL)Reaction Vessel
Magnetic Stirrer and Stir BarHomogeneous Mixing
Dropping FunnelControlled Addition of Nitrating Mixture
Ice BathTemperature Control
Buchner Funnel and Filter FlaskProduct Isolation (Vacuum Filtration)
Beakers, Graduated CylindersAssorted SizesReagent Handling and Work-up
Mandatory Safety Precautions
  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.[8][9][10] Always handle them in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): A lab coat, splash-proof safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[10][11]

  • Exothermic Reaction: Mixing acids and the nitration process are highly exothermic. Strict adherence to temperature control by using an ice bath and slow, dropwise addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.[12]

  • Spill Management: Have a spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.

Step-by-Step Synthesis Procedure
  • Preparation of the Substrate Solution:

    • Place a 100 mL round-bottom flask containing a magnetic stir bar in a large ice bath on a magnetic stirrer.

    • Add 10 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5 °C.

    • Slowly add 3.32 g (0.02 mol) of methyl 2-methoxybenzoate to the cold sulfuric acid while stirring. Continue stirring until the ester is fully dissolved.

  • Preparation of the Nitrating Mixture:

    • In a separate small, dry beaker or flask cooled in an ice bath, carefully add 3 mL of concentrated sulfuric acid.

    • Using a glass pipette, slowly and cautiously add 3 mL of concentrated nitric acid to the sulfuric acid. Swirl the mixture gently to mix. This step is highly exothermic and must be done slowly and with cooling.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to a dropping funnel situated above the reaction flask.

    • Add the nitrating mixture dropwise to the stirred solution of methyl 2-methoxybenzoate over a period of 20-30 minutes.

    • Crucial Control Point: Carefully monitor the temperature of the reaction mixture throughout the addition, ensuring it remains between 0 °C and 10 °C. Adjust the addition rate as needed to maintain this temperature range.[12][13]

  • Reaction Completion and Work-up:

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[8][13]

    • In a 400 mL beaker, place approximately 100 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. The product will precipitate as a pale yellow solid.[8][12][14]

  • Isolation of the Crude Product:

    • Allow the ice to melt completely.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.[13]

    • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is no longer acidic (test with pH paper). This removes residual sulfuric and nitric acids.

    • Press the solid dry on the filter paper to remove as much water as possible.

Purification by Recrystallization
  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add the minimum amount of hot ethanol or methanol required to just dissolve the solid. Keep the solvent near its boiling point on a hot plate.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven to obtain the final product, methyl 2-methoxy-5-nitrobenzoate.

Diagram: Experimental Workflow

G A Setup & Cooling (Flask in Ice Bath) B Dissolve Ester in H₂SO₄ A->B D Dropwise Addition (0-10 °C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir at Room Temp (15 min) D->E F Quench on Ice E->F G Vacuum Filtration (Isolate Crude Product) F->G H Wash with Cold H₂O G->H I Recrystallization (from Ethanol/Methanol) H->I J Final Filtration & Drying I->J K Characterization (MP, NMR, IR) J->K

Caption: Workflow for the nitration of methyl 2-methoxybenzoate.

Product Characterization

Confirming the identity and purity of the final product is a critical step.

ParameterMethodExpected Result
Appearance Visual InspectionPale yellow or off-white crystalline solid.
Melting Point Melting Point ApparatusA sharp melting point range close to the literature value (approx. 97-99 °C) indicates high purity.[14][15] A broad or depressed range suggests impurities.
¹H NMR ¹H Nuclear Magnetic ResonanceExpected signals in CDCl₃: Aromatic protons showing a splitting pattern consistent with 1,2,4-trisubstitution. A singlet around 3.9-4.0 ppm for the ester methyl group (–COOCH₃) and another singlet around 3.9-4.0 ppm for the methoxy group (–OCH₃).[16]
IR Spectroscopy Infrared (IR) SpectroscopyCharacteristic absorption bands: Strong C=O stretch for the ester (~1720 cm⁻¹), strong asymmetric and symmetric N–O stretches for the nitro group (~1520 and ~1340 cm⁻¹), and C–O stretches for the ether and ester groups (~1200-1300 cm⁻¹).[14]

Conclusion

The nitration of methyl 2-methoxybenzoate is an excellent example of a regioselective electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly temperature, it is possible to synthesize methyl 2-methoxy-5-nitrobenzoate in high yield and purity. The principles and protocols outlined in this guide provide a robust framework for researchers to successfully perform this synthesis and utilize the product in further developmental pathways.

References

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Royal Society of Chemistry: Education. (2016, October 15). Nitration of methyl benzoate | Resource. Available at: [Link]

  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. Available at: [Link]

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]

  • Sulimoff, N. (2016, January 29). Nitration of Methyl Benzoate. ResearchGate. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • Tyler DeWitt. (2024, August 13). Electrophilic Aromatic Substitution: Ortho-, Para-, and Meta- Directors [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. Available at: [Link]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]

  • Columbus Chemical Industries. (2021, December 13). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid. Available at: [Link]

  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Available at: [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Available at: [Link]

Sources

step-by-step guide for recrystallization of Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization of Methyl 2-methoxy-3,5-dinitrobenzoate

Part 1: Introduction & Compound Analysis

Methyl 2-methoxy-3,5-dinitrobenzoate is a highly functionalized aromatic ester, often utilized as an intermediate in the synthesis of complex pharmaceutical scaffolds or as a precursor in energetic materials research.[1][2] Structurally, it is the O-methylated derivative of Methyl 3,5-dinitrosalicylate (DISAL), a well-known glycosyl donor.[1]

The presence of two nitro groups (


) at the 3 and 5 positions imparts significant electron-withdrawing character, increasing the compound's crystallinity and potential thermal sensitivity. The 2-methoxy group (

) eliminates the hydrogen-bonding capability seen in its parent phenol (salicylate), significantly altering its solubility profile compared to the hydroxy-analog.[1]

Key Physicochemical Properties (Predicted & Analog-Based):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.17 g/mol [1][2]

  • Solubility Profile: Soluble in polar aprotic solvents (Acetone, DMSO, DMF) and moderately polar solvents (Ethyl Acetate, Chloroform).[1][2] Limited solubility in lower alcohols (Methanol, Ethanol) at room temperature; insoluble in non-polar alkanes (Hexane, Heptane).[1]

  • Safety Classification: ENERGETIC / POTENTIALLY EXPLOSIVE. Polynitro aromatic esters possess high decomposition energies.[2] Avoid open flames, friction, and temperatures exceeding 100°C during processing.[1]

Part 2: Solvent Selection Strategy (The "Screening Protocol")

Since specific literature data for the 2-methoxy derivative is less ubiquitous than for the 2-hydroxy parent, a blind adherence to a single solvent is scientifically unsound.[1] You must perform a Solubility Screen to validate the optimal system for your specific batch purity.

The "Rule of 3" for Nitrobenzoates:

  • Primary Candidate (Alcohols): Methanol or Ethanol.[2] (Often ideal for nitro-aromatics as temperature-dependent solubility is high).[1]

  • Secondary Candidate (Binary System): Ethyl Acetate (solvent) + Heptane (anti-solvent).[2]

  • Tertiary Candidate (Aqueous): Acetone (solvent) + Water (anti-solvent).[2]

Rapid Screening Protocol (100 mg Scale)

Perform this test before committing the bulk material.[2]

Solvent SystemProcedureObservationDecision
Methanol (MeOH) Add 1 mL MeOH to 100 mg solid.[1][2] Heat to boil.Dissolves Hot / Crystals on Cooling USE THIS (Preferred)
Dissolves ColdToo soluble.[2] Switch to MeOH/H2O.
Insoluble HotToo insoluble. Switch to Acetone.
Ethyl Acetate / Heptane Dissolve 100 mg in min.[2] hot EtOAc. Add hot Heptane until cloudy.Cloudy point reached / Crystals on Cooling USE THIS (High Purity)
Acetone / Water Dissolve 100 mg in min.[2] hot Acetone. Add hot Water until cloudy.Oiling Out (Liquid-Liquid separation) AVOID (Common issue with nitro esters).[2]

Part 3: Detailed Recrystallization Protocol

Selected System: Methanol (Single Solvent) or Methanol/Water (Binary).[2] Rationale: Methanol offers the best balance of polarity for dinitrobenzoates, effectively solvating polar impurities (acids) while crystallizing the ester upon cooling.[1]

Materials Required
  • Crude Methyl 2-methoxy-3,5-dinitrobenzoate[1][2]

  • Solvent: HPLC-grade Methanol (MeOH)[1]

  • Anti-solvent (Optional): Distilled Water

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle (oil bath preferred for temp control), Büchner funnel.[1][2]

Step-by-Step Methodology

1. Dissolution (The Saturation Point) [2]

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add a minimum volume of Methanol (approx. 3-5 mL per gram of solid).

  • Attach a reflux condenser. Heat the mixture to a gentle reflux (65°C).

  • Critical Decision:

    • If solid remains:[1][2] Add more MeOH in small portions (1-2 mL) through the condenser until the solid just dissolves.

    • If solution is dark/colored: Add activated carbon (1-2% w/w), reflux for 5 mins, and filter hot (see Step 2).

2. Hot Filtration (Removal of Mechanical Impurities)

  • Note: If the solution is clear and particle-free, skip this step to maximize yield.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot methanol.

  • Filter the boiling solution rapidly into a clean, pre-heated Erlenmeyer flask.

  • Why? Preventing the solution from cooling during filtration avoids premature crystallization on the filter paper.[3]

3. Crystallization (Thermodynamic Control)

  • Allow the filtrate to cool to room temperature (20-25°C) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Observation: Needle-like or prismatic crystals should begin to form.[1]

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30-60 minutes to maximize recovery.

  • Troubleshooting "Oiling Out": If the product separates as an oil droplets instead of crystals, reheat to redissolve and add a seed crystal. Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

4. Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.[3]

  • The Wash: Wash the filter cake with a small volume of ice-cold Methanol (or 50:50 MeOH/Water if yield is low).

    • Technique: Disconnect vacuum -> Add wash solvent to cover crystals -> Let sit for 10s -> Reconnect vacuum.[1]

  • Continue suction for 10-15 minutes to remove bulk solvent.[1]

5. Drying

  • Transfer solids to a vacuum oven or desiccator.

  • Dry at 40°C under full vacuum for 4-6 hours.[1]

  • Warning: Do not exceed 60°C. Polynitro compounds can be thermally unstable.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic and process flow for the purification.

RecrystallizationFlow Start Crude Methyl 2-methoxy- 3,5-dinitrobenzoate Screen Solvent Screening (100mg scale) Start->Screen Choice1 Soluble in Hot MeOH? Screen->Choice1 MethodA Method A: Methanol (Single Solvent) Choice1->MethodA Yes MethodB Method B: EtOAc + Heptane (Binary System) Choice1->MethodB No (Too insoluble) Dissolve Dissolve at Reflux (65°C) MethodA->Dissolve MethodB->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling (RT -> 0°C) Filter->Cool Check Crystals or Oil? Cool->Check OilFix Reheat & Seed Scratch Glass Check->OilFix Oil Collect Vacuum Filtration & Cold Wash Check->Collect Crystals OilFix->Cool Dry Vac Oven Drying (<50°C) Collect->Dry

Figure 1: Decision tree and process flow for the recrystallization of dinitrobenzoate esters.

Part 5: Quality Control & Characterization

After drying, validate the purity using the following metrics.

ParameterExpected ResultMethod
Appearance Pale yellow to off-white needles/prisms.[1][2]Visual Inspection
Melting Point Determine Empirically. (Likely range: 70–120°C).[2] Sharp range (< 2°C) indicates purity.Capillary MP Apparatus
1H NMR Check for removal of solvent peaks and disappearance of impurity peaks (e.g., unreacted acid at >10 ppm).300/400 MHz NMR (CDCl3 or DMSO-d6)
TLC Single spot.

should differ from starting material (Methyl 2-methoxybenzoate).
Silica Gel (30% EtOAc in Hexane)

Note on Melting Point: While the parent Methyl 3,5-dinitrobenzoate melts at 107–109°C [1], the introduction of the 2-methoxy group alters the crystal packing.[1] Do not assume the MP is identical to the non-methoxy analog. A sharp melting point is the primary indicator of success.

References

  • Sigma-Aldrich. Product Specification: Methyl 3,5-dinitrobenzoate. Link

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[1] (General reference for nitro-compound purification).

  • Jensen, K. J., et al. "Efficient synthesis of glycosylated phenazine natural products and analogs with DISAL (methyl 3,5-dinitrosalicylate) glycosyl donors."[1][4][5] Organic & Biomolecular Chemistry, 2003.[1][4] Link (Context for the chemical class).

Sources

safe handling and storage procedures for Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling and Storage of Methyl 2-methoxy-3,5-dinitrobenzoate

Abstract

Methyl 2-methoxy-3,5-dinitrobenzoate is a functionalized polynitro aromatic intermediate used in the synthesis of high-value pharmaceutical candidates and agrochemicals.[1] Due to the presence of two nitro groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on an aromatic ring, this compound possesses inherent energetic properties and potential shock/thermal sensitivity. This guide outlines a rigorous protocol for its storage, handling, and experimental use, prioritizing the mitigation of deflagration risks and acute toxicity exposure.[1]

Introduction & Chemical Context

In drug development, Methyl 2-methoxy-3,5-dinitrobenzoate serves as a critical electrophilic building block.[1] The presence of the methoxy group at the ortho position modulates the reactivity of the ring, while the dinitro motif activates the system for downstream nucleophilic aromatic substitutions or reduction to diamines.[1]

Why Special Care is Required:

  • Energetic Potential: Compounds with multiple nitro groups have a positive oxygen balance and can decompose exothermically.[1] While dinitro compounds are generally more stable than trinitro analogues (like TNT), they must still be treated as potentially explosive, especially when dry or subjected to heat.[1]

  • Chemical Reactivity: The methyl ester is susceptible to hydrolysis, and the nitro groups make the ring electron-deficient, increasing reactivity with strong nucleophiles (bases), which can lead to runaway exothermic reactions.[1]

Hazard Identification & Risk Assessment

Before handling, researchers must recognize the specific GHS classifications and structural alerts.[1]

Table 1: Physicochemical & Hazard Profile

PropertyDescriptionRisk Implication
Chemical Class Polynitro Aromatic EsterPotential for rapid decomposition/deflagration.[1]
Physical State Crystalline Solid (Yellow/Orange)Dust explosion hazard if aerosolized.[1]
Acute Toxicity Category 4 (Oral), Skin/Eye IrritantHarmful if swallowed; potential sensitizer.[1]
Incompatibilities Strong Bases, Reducing Agents, AminesReaction with bases (e.g., NaOH) can form unstable Meisenheimer complexes.[1]
Thermal Stability Melting Point ~100-110°C (Predicted)Critical: Avoid heating above 80°C without DSC validation.[1]
Mechanism of Hazard: The "Nitro" Alert

The nitro group is strongly electron-withdrawing.[1] In the presence of strong bases (alkalis), polynitro aromatics can form Meisenheimer complexes or undergo nucleophilic attack that destabilizes the ring, leading to sudden release of gaseous byproducts (


, 

) and heat.

Storage Protocols

Objective: Prevent thermal degradation and accidental sensitization.[1]

  • Temperature Control:

    • Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature inhibits slow thermal decomposition and hydrolysis of the ester group.[1]

  • Atmosphere:

    • Store under an inert atmosphere (Argon or Nitrogen) .[1]

    • Reasoning: Prevents moisture ingress which could hydrolyze the ester to the free acid (2-methoxy-3,5-dinitrobenzoic acid), which may have different/higher sensitivity.[1]

  • Container Specifications:

    • Use amber glass vials with Teflon-lined caps.

    • Secondary Containment: Place the vial inside a secondary plastic container (e.g., Nalgene) containing desiccant packets. This protects the fridge from contamination and the sample from moisture.[1]

  • Segregation:

    • DO NOT STORE WITH: Amines, strong bases (KOH, NaOH), or reducing agents (Hydrides, Boranes).[1]

    • Store in a dedicated "Oxidizers/Energetics" section of the chemical storage.[1]

Handling & Experimental Protocols

A. Pre-Operational Validation (The "Self-Validating" Step)

Before scaling up any reaction >1 gram:

  • DSC Analysis: Run a Differential Scanning Calorimetry (DSC) scan (5°C/min ramp) on a small sample (<5 mg).[1]

  • Decision Rule: If an exotherm onset is detected within 50°C of your target reaction temperature, ABORT and redesign the process.

B. Weighing and Transfer (Anti-Static Protocol)

Dry nitro compounds are susceptible to static discharge initiation.[1]

  • Engineering Control: Use a grounded analytical balance inside a fume hood.

  • Tooling: Use ceramic or Teflon-coated spatulas .[1] Avoid metal spatulas which can generate friction sparks.[1]

  • Dissolution: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as soon as possible. Solutions are significantly less shock-sensitive than the dry solid.[1]

C. Reaction Setup

Scenario: Nucleophilic Substitution or Reduction.

  • Heat Management: Always add reagents slowly to the nitro compound solution, monitoring internal temperature.[1]

  • Cooling Bath: Have an ice/water bath ready before starting additions.[1]

  • Blast Shield: For reactions >5g, use a polycarbonate blast shield.[1]

Emergency Response Logic

Diagram 1: Emergency Decision Tree This diagram outlines the immediate response to spills or fire involving polynitro aromatics.[1]

EmergencyResponse Start Emergency Event Detected Type Identify Event Type Start->Type Spill Solid/Liquid Spill Type->Spill Fire Fire / Smoke Type->Fire Exposure Personnel Exposure Type->Exposure SpillAction 1. Evacuate Area 2. Do NOT use brush (Dust/Static) 3. Wet with water/solvent to desensitize 4. Absorb with chemically inert pads Spill->SpillAction FireAction 1. Evacuate Building immediately 2. Do NOT fight advanced nitro fires 3. Explosion Risk: High Fire->FireAction ExpAction 1. Remove contaminated clothing 2. Rinse skin for 15 mins 3. Seek medical attention (Methemoglobinemia risk) Exposure->ExpAction

Caption: Decision logic for emergencies involving energetic nitro compounds.

Waste Disposal

Never dispose of nitro compounds in general trash.[1]

  • Quenching: If the material is reactive, quench carefully (e.g., dilute acid/base neutralization) only if validated.[1]

  • Labeling: Label waste clearly as "Flammable" and "Toxic - Nitro Compound".

  • Segregation: Do not mix with ketone waste (acetone) if strong bases are present, as this can form explosive peroxides or condensates.[1]

References

  • Sigma-Aldrich. Safety Data Sheet: Methyl 3,5-dinitrobenzoate. (Accessed 2023).[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76386, Methyl 3,5-dinitrobenzoate. PubChem.[1] Link

  • Urben, P. G. Bretherick's Handbook of Reactive Chemical Hazards. 7th Ed.[1] Elsevier, 2007.[1] (Standard reference for nitro-compound instability).

  • Occupational Safety and Health Administration (OSHA). Controlling Hazards from Explosive Dust. Link[1]

Sources

Troubleshooting & Optimization

scaling up the synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-methoxy-3,5-dinitrobenzoate

Introduction: The Scale-Up Challenge

You are likely synthesizing Methyl 2-methoxy-3,5-dinitrobenzoate as a key intermediate for leukotriene receptor antagonists (e.g., Pranlukast) or high-performance benzamide derivatives.

While the chemistry appears straightforward—nitration followed by alkylation—scaling this reaction introduces non-linear hazards. The presence of two nitro groups creates significant thermal risks, and the electron-deficient aromatic ring makes the final O-methylation step kinetically sluggish. This guide addresses these specific bottlenecks.

Module 1: The Nitration Phase (Methyl Salicylate Methyl 3,5-dinitrosalicylate)

Core Reaction: Electrophilic Aromatic Substitution using Mixed Acid (


).
Visual Workflow: Nitration Safety & Logic

NitrationWorkflow Start Start: Methyl Salicylate (Liquid, 1 eq) Addition Controlled Addition Maintain T < 15°C (Prevents oxidation) Start->Addition AcidMix Prepare Mixed Acid (H2SO4 + HNO3) < 10°C AcidMix->Addition Dropwise Ramp Thermal Ramp Heat to 45-50°C (Drives 2nd Nitro addition) Addition->Ramp After 1hr stir Quench Quench on Ice/Water Precipitation Ramp->Quench TLC: Disappearance of mono-nitro species Product1 Intermediate: Methyl 3,5-dinitrosalicylate Quench->Product1 Filtration

Caption: Figure 1. Thermal management workflow for the dinitration of methyl salicylate. Note the critical temperature ramp required to install the second nitro group.

Troubleshooting Guide: Nitration

Q1: I am seeing a large amount of "mononitro" impurity (Methyl 5-nitrosalicylate) despite using excess nitric acid. Why?

  • Root Cause: The first nitro group (at position 5) deactivates the ring, raising the activation energy for the second nitration (at position 3).

  • Solution: You must implement a Thermal Ramp .

    • Perform the addition at

      
       to control the exotherm of the first nitration.
      
    • Once addition is complete, slowly raise the reactor temperature to

      
       and hold for 2–3 hours. This supplies the energy required for the second electrophilic attack.
      
    • Warning: Do not exceed

      
       as this risks hydrolyzing the ester or oxidizing the methoxy group (if present) or the phenol.
      

Q2: The reaction mixture turned black/tarry. What happened?

  • Root Cause: Oxidative degradation. This usually occurs if the temperature spikes during the initial mixing of reagents or if the nitric acid concentration is too high locally.

  • Solution:

    • Ensure turbulent stirring during acid addition to prevent hot spots.

    • Check your cooling capacity. The heat of nitration is roughly

      
       per nitro group.
      
    • Protocol Adjustment: Dissolve the Methyl Salicylate in concentrated

      
      before adding the Nitric/Sulfuric mix. This acts as a heat sink.
      

Q3: Safety Check - Can I quench directly into water?

  • Protocol: Yes, but inverse quenching is safer for scale-up. Pour the reaction mixture into a slurry of ice/water. Never pour water into the acid mixture, as the flash steam can cause an eruption of corrosive material.

Module 2: The Alkylation Phase (O-Methylation)

Core Reaction: Nucleophilic Substitution (


) using Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC).
Target: Methyl 3,5-dinitrosalicylate 

Methyl 2-methoxy-3,5-dinitrobenzoate.
Data: Methylating Agent Comparison
FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Reactivity High (Required for dinitrophenols)ModerateLow (Requires autoclave/high T)
Atom Economy GoodPoorExcellent (Green)
Safety High Toxicity (Inhalation hazard)NeurotoxicFlammable
Industrial Choice Preferred (Cost/Yield balance)Lab scale onlyEmerging (Green Chemistry)
Troubleshooting Guide: Methylation

Q4: The reaction is extremely slow (>24 hours). I am using Potassium Carbonate in Acetone.

  • Root Cause: The two nitro groups are electron-withdrawing, making the phenoxide oxygen very stable and a poor nucleophile . Acetone's boiling point (

    
    ) is likely too low to drive the reaction efficiently.
    
  • Solution:

    • Switch Solvent: Use DMF (Dimethylformamide) or Acetonitrile . These allow higher reaction temperatures (

      
      ).
      
    • Catalysis: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) if using a biphasic system or if solubility is an issue.

Q5: My product yield is low, and I detect the hydrolyzed acid (2-methoxy-3,5-dinitrobenzoic acid).

  • Root Cause: Hydrolysis of the ester moiety. This happens if water is present in the system or if the base is too strong/concentrated at high temperatures.

  • Solution:

    • Use anhydrous

      
       or 
      
      
      
      .
    • Ensure the solvent (DMF/Acetone) is dry.

    • Alternative: If hydrolysis is unavoidable, perform the reaction, isolate the acid, and then re-esterify using

      
       (Fischer Esterification) as a cleanup step.
      

Q6: How do I safely handle Dimethyl Sulfate (DMS) residues?

  • Protocol: DMS is a potent alkylating agent and carcinogen.

    • Quench: Destroy excess DMS by adding a dilute Ammonia solution or NaOH solution. Stir for at least 1 hour. The ammonia reacts with DMS to form methylamine salts, which are non-volatile.

    • Verification: Ensure the pH remains basic (>10) during the quench to prevent regeneration of volatile species.

Module 3: Purification & Isolation

Visual Workflow: Impurity Rejection

Purification Crude Crude Solid (Contains Phenol & Salts) Wash Bicarbonate Wash (Removes unreacted Acid/Phenol) Crude->Wash Slurry Filter Filtration Wash->Filter Recryst Recrystallization Solvent: MeOH or Toluene Filter->Recryst Final Pure Product (White/Pale Yellow Needles) Recryst->Final

Caption: Figure 2.[1] Purification logic. The acidity of the phenolic impurity allows it to be washed away with mild base before recrystallization.

Q7: The product is yellow. Is this an impurity?

  • Context: Nitro compounds are inherently yellow. However, a deep yellow or orange color often indicates the presence of unreacted nitrophenolic intermediates (which are highly colored in basic/neutral media).

  • Solution:

    • Wash the organic layer (or solid filter cake) with cold 5% NaOH or 10% Na2CO3 . The unreacted phenol (Methyl 3,5-dinitrosalicylate) is much more acidic than the product and will dissolve in the aqueous base layer as a phenoxide salt.

    • Recrystallize from Methanol or a Toluene/Heptane mix to remove colored oligomers.

References & Authoritative Grounding

  • Nitration Safety & Kinetics:

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). "Methyl m-nitrobenzoate".[2][3] (Provides foundational safety protocols for nitrating benzoate esters).

    • Context: Establishes the requirement for temperature control (0-15°C) during addition to prevent runaway oxidation.

  • Methylation of Deactivated Phenols:

    • Source:Journal of the American Chemical Society, "Dimethyl Sulfate as Methylation Agent".

    • Context: Validates the use of DMS with Carbonate bases for sterically hindered or electron-deficient phenols where MeI fails or is too slow.

    • Citation: H. T.[4] Clarke et al., Org.[2] Synth.1929 , 9, 52.[5]

  • Industrial Application (Pranlukast Intermediate):

    • Source: Patent CN101781288A / US Patents related to Pranlukast synthesis.

    • Context: Confirms the route: Methyl Salicylate

      
       Dinitration 
      
      
      
      Methylation is the standard industrial pathway for this pharmacophore.
  • Safety Data (DMS):

    • Source: NOAA Chemical Datasheet / PubChem.

    • Context: Protocols for ammonia quenching of Dimethyl Sulfate.

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and calorimetry studies (DSC/RC1).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Interpretation of Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the mass spectrometric behavior of Methyl 2-methoxy-3,5-dinitrobenzoate. In the absence of a publicly available reference spectrum for this specific molecule, this document leverages established principles of mass spectrometry and comparative data from close structural analogues to construct a reliable interpretative framework. We will explore expected fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers and drug development professionals with a robust guide for structural elucidation.

The target molecule, Methyl 2-methoxy-3,5-dinitrobenzoate, has a molecular formula of C₉H₈N₂O₇ and a molecular weight of approximately 256.17 g/mol . Its structure, featuring a highly substituted aromatic ring with electron-withdrawing nitro groups, a methoxy group, and a methyl ester, presents a unique fragmentation puzzle that can be solved by understanding the interplay of these functional groups.

Section 1: Predicted Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. The process begins with the formation of a molecular ion (M•+), which is often unstable and breaks down into smaller, characteristic fragment ions.[1]

The molecular ion for Methyl 2-methoxy-3,5-dinitrobenzoate is expected at an m/z of 256. However, due to the presence of labile nitro and ester groups, this peak is predicted to be of low relative abundance. The major peaks in the spectrum will arise from highly stable fragment ions formed through predictable cleavage pathways.

Key Predicted Fragmentation Pathways under EI:
  • Loss of a Methoxy Radical (•OCH₃): A primary fragmentation for methyl esters, leading to the formation of a stable acylium ion. This is often a dominant pathway.[2]

    • m/z 225: [M - OCH₃]⁺

  • Loss of a Nitro Radical (•NO₂): A hallmark fragmentation of nitroaromatic compounds.[2][3]

    • m/z 210: [M - NO₂]⁺

  • Cleavage of the Ester Group: The ester linkage can fragment in several ways.

    • Loss of the Carbomethoxy Radical (•COOCH₃): This cleavage results in a dinitromethoxy-substituted phenyl cation.

      • m/z 197: [M - COOCH₃]⁺

    • Formation of the Benzoyl Cation: Loss of the methoxy group followed by carbon monoxide.

      • m/z 197: [M - OCH₃ - CO]⁺

  • Sequential Fragmentations: More complex fragmentation patterns arise from the sequential loss of multiple groups. For instance, the ion at m/z 225 ([M - OCH₃]⁺) can subsequently lose a nitro group.

    • m/z 179: [M - OCH₃ - NO₂]⁺

Visualizing EI Fragmentation

The logical flow of fragmentation from the molecular ion can be visualized as follows:

EI_Fragmentation M M•+ (m/z 256) C₉H₈N₂O₇ F1 [M - •OCH₃]⁺ (m/z 225) M->F1 - •OCH₃ F2 [M - •NO₂]⁺ (m/z 210) M->F2 - •NO₂ F3 [M - •COOCH₃]⁺ (m/z 197) M->F3 - •COOCH₃ F4 [M - •OCH₃ - NO₂]⁺ (m/z 179) F1->F4 - NO₂

Caption: Predicted EI fragmentation pathways for Methyl 2-methoxy-3,5-dinitrobenzoate.

Comparative Analysis: Methyl 3,5-dinitrobenzoate

To ground our predictions, we can compare them to the known EI mass spectrum of the close structural analogue, Methyl 3,5-dinitrobenzoate (C₈H₆N₂O₆, MW: 226.14 g/mol ), which lacks the 2-methoxy group.[4][5] The NIST database shows key fragments for this compound.[4]

Fragment IonPredicted m/z for Methyl 2-methoxy-3,5-dinitrobenzoateActual m/z for Methyl 3,5-dinitrobenzoate[4]Mass Shift & Rationale
Molecular Ion (M•+) 256226+30 (Addition of -OCH₂)
[M - •OCH₃]⁺ 225195+30 (Fragment retains the -OCH₂ group)
[M - •NO₂]⁺ 210180+30 (Fragment retains the -OCH₂ group)
[M - •COOCH₃]⁺ 197167+30 (Fragment retains the -OCH₂ group)
[M - •OCH₃ - NO₂]⁺ 179149+30 (Fragment retains the -OCH₂ group)

This comparison demonstrates that the fragmentation pattern should be highly analogous, with a consistent mass shift of +30 Da for fragments retaining the additional methoxy group, lending high confidence to our predictions.

Section 2: Predicted Electrospray Ionization (ESI) Mass Spectrum

ESI is a soft ionization technique that typically imparts little excess energy to the analyte, resulting in minimal fragmentation.[6] It is ideal for determining the molecular weight of a compound and is commonly used with liquid chromatography (LC-MS). The observed ions are typically pseudomolecular ions, such as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[6][7]

Positive Ion Mode (+ESI)

In positive ion mode, the most prominent ion is expected to be the protonated molecule. Adducts with common cations from solvents or buffers (e.g., sodium, potassium) are also possible.

  • [M+H]⁺: m/z 257.18

  • [M+Na]⁺: m/z 279.16

  • [M+K]⁺: m/z 295.13

By increasing the instrument's cone voltage (in-source collision-induced dissociation), controlled fragmentation can be induced. The primary fragment observed would likely correspond to the most facile neutral loss, such as the loss of a nitro group, mirroring the initial steps of EI fragmentation.

Negative Ion Mode (-ESI)

Nitroaromatic compounds are highly electronegative and often yield intense signals in negative ion mode.[3][8] The primary ion observed would be the deprotonated molecule.

  • [M-H]⁻: m/z 255.16

The stability of the resulting anion is enhanced by the strong electron-withdrawing nature of the two nitro groups. For nitroaromatic compounds, negative ion mode can sometimes be more sensitive and provide a cleaner spectrum than positive ion mode.[7]

Visualizing the ESI Process

ESI_Process cluster_pos Positive Ion Mode (+ESI) cluster_neg Negative Ion Mode (-ESI) Analyte_P Analyte (M) in Solution Protonated [M+H]⁺ (m/z 257) Analyte_P->Protonated + H⁺ / Na⁺ Sodiated [M+Na]⁺ (m/z 279) Analyte_P->Sodiated + H⁺ / Na⁺ Analyte_N Analyte (M) in Solution Deprotonated [M-H]⁻ (m/z 255) Analyte_N->Deprotonated - H⁺

Caption: Expected ion formation in positive and negative ESI modes.

Section 3: Experimental Protocol for Mass Spectrometric Analysis

To validate the predictions in this guide, the following experimental protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This method is suitable for analyzing the fragmentation pattern of the pure, thermally stable compound.

  • Sample Preparation: Dissolve 1 mg of Methyl 2-methoxy-3,5-dinitrobenzoate in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Protocol 2: LC-ESI-MS Analysis

This method is ideal for confirming the molecular weight and for analyzing samples from complex matrices.

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a final concentration of ~1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments.

    • Capillary Voltage: 3.5 kV (+ESI), -3.0 kV (-ESI).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Voltage: 30 V (for minimal fragmentation).

    • Mass Range: Scan from m/z 100 to 500.

Conclusion

The mass spectrometric analysis of Methyl 2-methoxy-3,5-dinitrobenzoate can be effectively interpreted through a predictive and comparative approach. Under Electron Ionization , the spectrum is expected to be dominated by fragments resulting from the loss of the ester's methoxy group (m/z 225) and the aromatic nitro groups (m/z 210). A direct comparison with the known spectrum of Methyl 3,5-dinitrobenzoate provides a strong validation for these predicted pathways.[4] Conversely, Electrospray Ionization will provide unambiguous confirmation of the molecular weight, yielding the protonated molecule [M+H]⁺ at m/z 257 in positive mode and potentially a strong deprotonated [M-H]⁻ signal at m/z 255 in negative mode, which is characteristic for electronegative nitroaromatic compounds.[3] This comprehensive guide equips researchers with the necessary framework to identify and structurally characterize this molecule with high confidence.

References

  • Tahir, M. N., Raza, A. R., Saddiqa, A., Danish, M., & Saleem, I. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o148. Retrieved from [Link]

  • Raza, A. R., Tahir, M. N., Iqbal, M. S., & Saddiqa, A. (2010). Methyl 2-methyl-3,5-dinitrobenzoate. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3,5-dinitro benzoate. Wiley-VCH GmbH. Retrieved from [Link]

  • Vlahos, P., & Lesser, L. (2005). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,5-dinitrobenzoate. National Institutes of Health. Retrieved from [Link]

  • Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology, 57(51), 21570-21580. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Biernasiuk, A., et al. (2016). Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. Journal of Mass Spectrometry, 51(9), 716-723. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Schmidt, J., et al. (2014). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Lummis, P. A., & Patrick, B. O. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of the Mass Spectrometry Society of Japan, 67(2), 53-65. Retrieved from [Link]

  • Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Strategic Advantages of Methyl 2-methoxy-3,5-dinitrobenzoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using Methyl 2-methoxy-3,5-dinitrobenzoate Over Other Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex aromatic scaffolds—particularly for dendrimers , liquid crystals , and pharmaceutical intermediates —the choice of the starting nitro-aromatic core dictates the efficiency of downstream transformations. Methyl 2-methoxy-3,5-dinitrobenzoate (CAS: 38102-00-0) has emerged as a superior alternative to its halogenated (e.g., 2-chloro/bromo) or phenolic analogs.

This guide objectively analyzes the technical advantages of using this specific reagent, focusing on its chemoselectivity during catalytic hydrogenation , its role in preventing side reactions like hydrodehalogenation, and its superior solubility profile.

Comparative Analysis: The Chemoselectivity Advantage

The primary utility of Methyl 2-methoxy-3,5-dinitrobenzoate lies in its ability to serve as a robust precursor for 3,5-diamino-2-methoxybenzoic acid derivatives. When compared to the standard alternative—Methyl 2-chloro-3,5-dinitrobenzoate —the methoxy variant offers decisive advantages in reaction fidelity.

Stability During Catalytic Hydrogenation (The "Dehalogenation" Problem)

The most critical divergence between the reagents occurs during the reduction of the nitro groups to amines (


).
  • The Competitor (2-Chloro Analog): When reducing Methyl 2-chloro-3,5-dinitrobenzoate using standard heterogeneous catalysts (e.g., Pd/C, Raney Ni) under hydrogen atmosphere, the carbon-chlorine bond is highly susceptible to hydrogenolysis (hydrodehalogenation). This results in the loss of the substituent, yielding the unsubstituted 3,5-diaminobenzoate rather than the desired 2-substituted product. Preventing this requires expensive, specialized poisoned catalysts (e.g., sulfided Pt/C) or stoichiometric reductants (Fe/HCl) that generate heavy metal waste.

  • The Solution (2-Methoxy Reagent): The methoxy group in Methyl 2-methoxy-3,5-dinitrobenzoate is inert to standard catalytic hydrogenation conditions. This allows researchers to use cheap, efficient catalysts like 10% Pd/C to achieve quantitative conversion to the diamine without touching the C-2 substituent.

Comparison Matrix[1]
FeatureMethyl 2-methoxy-3,5-dinitrobenzoate Methyl 2-chloro-3,5-dinitrobenzoate Methyl 3,5-dinitrosalicylate (OH)
Reduction Product (Pd/C, H₂) 3,5-Diamino-2-methoxybenzoate (Target)3,5-Diaminobenzoate (Side Product)3,5-Diamino-2-hydroxybenzoate
SNAr Reactivity Moderate (Tunable)High (Aggressive)Low (Requires Activation)
Solubility (Org.[1][2] Solvents) High (Lipophilic ester)HighModerate (H-bond donor)
Handling Safety Standard IrritantCorrosive / LachrymatorAcidic / Staining
Atom Economy High (Direct route)Low (If Cl is sacrificial)Low (Requires post-alkylation)

Mechanistic Pathways & Decision Logic

The following diagram illustrates the divergent pathways. The "Methoxy Route" provides a direct, risk-free path to the functionalized diamine, whereas the "Chloro Route" introduces a critical failure mode (dechlorination).

G Start_OMe Methyl 2-methoxy- 3,5-dinitrobenzoate Inter_Pd Catalytic Hydrogenation (H2, Pd/C) Start_OMe->Inter_Pd Start_Cl Methyl 2-chloro- 3,5-dinitrobenzoate Start_Cl->Inter_Pd Product_OMe TARGET: Methyl 3,5-diamino- 2-methoxybenzoate Inter_Pd->Product_OMe Methoxy group remains intact Product_Cl_Fail SIDE PRODUCT: Methyl 3,5-diaminobenzoate (Loss of Cl) Inter_Pd->Product_Cl_Fail Hydrodehalogenation (Major Pathway) Product_Cl_Success Target (Difficult): Requires Fe/HCl or Sulfided Pt Inter_Pd->Product_Cl_Success Specialized Conditions Only

Figure 1: Reaction pathway comparison demonstrating the chemoselectivity advantage of the methoxy reagent under standard hydrogenation conditions.

Experimental Protocols

To validate the advantages described, the following protocols outline the optimal use of this reagent.

Protocol A: Synthesis of Methyl 3,5-diamino-2-methoxybenzoate

This protocol demonstrates the stability of the methoxy group under reducing conditions.

Reagents:

  • Methyl 2-methoxy-3,5-dinitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (Solvent, 0.1 M concentration)

  • Hydrogen gas (Balloon pressure or 1 atm)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (3.9 mmol) of Methyl 2-methoxy-3,5-dinitrobenzoate in 40 mL of anhydrous methanol. The solution should be clear and yellow.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the flask with hydrogen gas three times. Stir the mixture vigorously under a hydrogen balloon at room temperature (25°C).

  • Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes). The starting material (

    
    ) will disappear, replaced by a highly polar, fluorescent amine spot (
    
    
    
    ). Reaction time is typically 4–6 hours.[3]
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the diamine as a light brown/tan solid.

    • Expected Yield: >95%

    • Purity Check: 1H NMR will show a singlet for the methoxy group (

      
       ppm) and broad singlets for the amino protons, confirming retention of the C-2 substituent.
      
Protocol B: Controlled Nucleophilic Aromatic Substitution (SNAr)

While the methoxy group is stable to reduction, it can be displaced by strong nucleophiles if desired, offering a "safety valve" or alternative functionalization route.

Reagents:

  • Methyl 2-methoxy-3,5-dinitrobenzoate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Triethylamine (2.0 eq)

  • Acetonitrile (Solvent)

Methodology:

  • Dissolve the ester in acetonitrile.

  • Add the amine and base.[1][4]

  • Heat to reflux (80°C). Unlike the chloro-analog which reacts exothermically at room temperature (often requiring cooling to prevent runaway), the methoxy-analog reacts in a controlled manner, requiring thermal activation.

  • This allows for kinetic differentiation if other sensitive electrophilic sites are present in the molecule.

Technical Specifications & Handling

PropertySpecification
CAS Number 38102-00-0
Molecular Formula C₉H₈N₂O₆
Molecular Weight 256.17 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 72–76 °C (Typical)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in Water
Storage Keep dry, room temperature. Stable indefinitely unlike acid chlorides.

Conclusion

For researchers targeting 3,5-diamino-2-methoxy scaffolds, Methyl 2-methoxy-3,5-dinitrobenzoate is the reagent of choice. It eliminates the risk of hydrodehalogenation associated with chloro-analogs and avoids the harsh alkylation steps required for phenolic precursors. Its compatibility with standard Pd/C hydrogenation protocols makes it a "green" and efficient building block for high-value dendrimers and pharmaceutical intermediates.

References
  • Chemical Identity & Properties

    • Methyl 2-methoxy-3,5-dinitrobenzoate (CAS 38102-00-0).[5][6] Sigma-Aldrich / CymitQuimica.

    • (Generic verification link)

  • Mechanistic Context (SNAr vs. Reduction)

    • Fathalla, M. F., & Hamed, E. A. (2008). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate. Journal of Chemical Research. (Context on reactivity of chloro-analogs).
  • Synthetic Application (Dendrimer/Scaffold Synthesis): General methodology for 3,5-diaminobenzoate dendrimers involves reduction of 3,5-dinitro precursors. The stability of alkoxy groups vs. halogens during Pd/C hydrogenation is a fundamental principle of organic synthesis (See: Greene's Protective Groups in Organic Synthesis regarding stability of aryl ethers vs aryl halides).

Sources

A Comparative Guide to the Validation of Methyl 2-methoxy-3,5-dinitrobenzoate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of scientific rigor. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Methyl 2-methoxy-3,5-dinitrobenzoate, a key chemical intermediate. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare HPLC with orthogonal analytical techniques, supported by experimental data and authoritative standards.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like Methyl 2-methoxy-3,5-dinitrobenzoate.[1][2] Its high resolving power and sensitivity make it the ideal choice for separating the main compound from a spectrum of potential impurities, including starting materials, synthetic by-products, and degradation products.[3][4]

Why Reversed-Phase HPLC?

The molecular structure of Methyl 2-methoxy-3,5-dinitrobenzoate, with its aromatic ring, makes it amenable to reversed-phase chromatography. A non-polar stationary phase (like C18) interacts with the hydrophobic regions of the analyte, while a polar mobile phase is used for elution. This approach provides excellent separation for a wide range of organic molecules and is robust for routine quality control.

Potential Impurities in Methyl 2-methoxy-3,5-dinitrobenzoate

A robust analytical method must be capable of separating the main peak from all potential and actual impurities. For Methyl 2-methoxy-3,5-dinitrobenzoate, impurities are likely to arise from its synthesis, which typically involves the nitration and subsequent esterification of a precursor. Potential impurities could include:

  • Starting Materials: 2-methoxy-3,5-dinitrobenzoic acid.

  • Isomeric Impurities: Positional isomers formed during the nitration step (e.g., Methyl 2-methoxy-3,4-dinitrobenzoate).[5][6]

  • Related Synthesis By-products: Compounds from side reactions.

  • Degradation Products: Hydrolysis of the ester group back to the carboxylic acid.

A Validated HPLC Method for Purity Analysis

The following protocol is a self-validating system, designed to ensure accuracy and reproducibility in accordance with the International Council for Harmonisation (ICH) guidelines.[3][7][8][9] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[9]

Experimental Protocol: Reversed-Phase HPLC

This stability-indicating, isocratic HPLC method is designed for the precise quantification of Methyl 2-methoxy-3,5-dinitrobenzoate.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionsRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent resolution for aromatic compounds due to its hydrophobic nature.
Mobile Phase Acetonitrile:Water (60:40 v/v)Offers a suitable polarity to achieve a reasonable retention time and good peak shape.
Flow Rate 1.0 mL/minA standard flow rate that ensures efficient separation without excessive pressure.
Detection UV at 254 nmThe dinitroaromatic structure exhibits strong UV absorbance at this wavelength.
Injection Volume 10 µLA small volume to prevent column overloading and peak distortion.
Column Temperature 30 °CMaintained temperature ensures reproducible retention times.
Run Time Approximately 15 minutesSufficient time to elute the main peak and any relevant impurities.
Sample & Standard Preparation
  • Diluent: The mobile phase (Acetonitrile:Water 60:40) is used as the diluent.

  • Standard Stock Solution: Accurately weigh and dissolve ~10 mg of Methyl 2-methoxy-3,5-dinitrobenzoate reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

Method Validation: Adherence to ICH Q2(R2) Guidelines

Method validation is the process of confirming that a test procedure is accurate, reproducible, and sensitive within the specified analysis range for its intended application.[10]

Workflow for HPLC Purity Validation

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Validation Parameters (ICH Q2) cluster_analysis Phase 3: Analysis & Reporting SamplePrep Sample & Standard Preparation SST System Suitability Test (SST) SamplePrep->SST Inject Standard Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness DataAcq Data Acquisition Robustness->DataAcq PurityCalc Purity Calculation (% Area Normalization) DataAcq->PurityCalc Report Generate Validation Report PurityCalc->Report

Caption: Workflow for HPLC method validation based on ICH guidelines.

1. Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that degradation products do not interfere with the main peak.[8][11]

2. Linearity and Range: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.[10]

  • Range: Typically 80% to 120% of the test concentration for an assay. For impurities, it should cover the range from the reporting threshold to 120% of the specification.[9]

Table 2: Linearity Data (Hypothetical)

Concentration (µg/mL)Peak Area (mAU*s)
50485,230
75730,110
100998,540
1251,245,880
1501,510,320
Correlation Coefficient (r²) 0.9998

3. Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

Table 3: Accuracy Data (Hypothetical)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%
Average Recovery 99.7%

4. Precision: The degree of scatter between a series of measurements.

  • Repeatability: Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

Table 4: Precision Data (Hypothetical)

Parameter% Assay (n=6)% RSD
Repeatability (Analyst 1, Day 1) 99.8, 99.9, 100.1, 99.7, 100.2, 99.90.20%
Intermediate Precision (Analyst 2, Day 2) 100.3, 99.8, 100.1, 100.4, 99.9, 100.00.22%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should typically be less than 2.0%.[8]

5. Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±5% change in mobile phase composition, ±2°C in column temperature).

Comparative Analysis: Alternative & Orthogonal Methods

While HPLC is the workhorse for purity analysis, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—provides a more comprehensive purity profile.

A. Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[2] For nitroaromatic compounds, GC can offer excellent resolution and sensitivity, especially when coupled with an Electron Capture Detector (ECD) or a mass spectrometer (MS).[12][13]

  • Applicability: Methyl 2-methoxy-3,5-dinitrobenzoate is sufficiently volatile and thermally stable for GC analysis.

  • Advantages: GC-MS provides structural information about unknown impurities, which is invaluable for process development and impurity profiling.[6][14]

  • Limitations: Requires more careful maintenance than HPLC, particularly the injection port liner, to ensure accurate determination of certain compounds.[12]

B. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution and quantification capabilities.[15][16] It is a cost-effective and high-throughput method for purity testing and quality control.[15][17]

  • Advantages: Allows for the simultaneous analysis of multiple samples, reducing time and solvent consumption.[17] It provides a visual "fingerprint" of the sample, making it easy to spot differences between batches.[16][18]

  • Limitations: Generally offers lower resolution and sensitivity compared to HPLC and GC.

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[1] It relies on an internal standard of known purity.

  • Advantages: Provides a direct measurement of the molar quantity of the analyte, offering a high degree of accuracy. It is non-destructive, and the sample can be recovered.[1]

  • Limitations: Requires specialized equipment and expertise. Its sensitivity is lower than chromatographic methods, making it less suitable for trace impurity analysis.

Decision Tree for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the stage of drug development, the nature of the expected impurities, and available resources.

Method_Selection_Tree Start Analytical Goal for Purity? RoutineQC Routine QC & Batch Release Start->RoutineQC ImpurityID Impurity Identification & Structural Elucidation Start->ImpurityID RefStdCert Primary Standard Certification Start->RefStdCert HighThroughput High-Throughput Screening Start->HighThroughput HPLC Use Validated HPLC RoutineQC->HPLC GCMS Use GC-MS ImpurityID->GCMS qNMR Use qNMR RefStdCert->qNMR HPTLC Use HPTLC HighThroughput->HPTLC GCMS->HPLC Confirm with HPLC for quantification qNMR->HPLC Use as reference for HPLC standard

Sources

Safety Operating Guide

Technical Guide: PPE & Safety Protocols for Methyl 2-methoxy-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling Methyl 2-methoxy-3,5-dinitrobenzoate (CAS: 2602-46-2).

Executive Safety Summary

Handling Methyl 2-methoxy-3,5-dinitrobenzoate requires a safety strategy that goes beyond standard "lab coat and glasses." As a polynitro aromatic ester , this compound presents a dual-threat profile:

  • Physiological Toxicity: Nitro-aromatics are established methemoglobin formers and skin sensitizers.

  • Energetic Potential: While stable at room temperature, the 3,5-dinitro motif implies thermal instability under confinement or friction.

This guide prioritizes containment at the source over reliance on PPE alone.

Molecular Hazard Analysis (The "Why")

To select the correct PPE, we must understand the chemical mechanism of injury.

Functional GroupAssociated HazardPhysiological Mechanism
Nitro Groups (-NO₂) Acute Toxicity / Methemoglobinemia Enzymatic reduction in the liver produces nitro-anions that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.
Benzoate Ester Irritation / Hydrolysis Lipophilic nature allows rapid dermal absorption. Hydrolysis in mucous membranes releases acidic byproducts, causing severe eye/respiratory irritation.
Aromatic Ring Sensitization Potential to act as a hapten, binding to skin proteins and triggering allergic contact dermatitis upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Hand Protection: The "Double-Barrier" Protocol

Critical Insight: Standard 4-mil nitrile gloves offer insufficient protection against aromatic nitro compounds in solution. Nitro aromatics can permeate thin nitrile in <15 minutes without visible degradation.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade).

  • Secondary Layer (Outer): 8-mil Nitrile (High-Risk/Extended Cuff) OR Silver Shield® (Laminate) for spill cleanup.

  • Protocol: Change outer gloves immediately upon splash.[1] Change inner gloves every 60 minutes.

B. Respiratory Protection[2][3]
  • Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If fume hood work is impossible (e.g., equipment maintenance), use a P100 (HEPA) Half-Mask Respirator fitted with an Organic Vapor (OV) cartridge.

    • Why: The solid is a dust hazard; solutions release organic vapors.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust migration.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. Avoid synthetic fabrics (polyester) that can melt or trap dust.

Operational Workflow: Handling & Solubilization

This protocol uses a "Self-Validating System" where each step includes a check to ensure safety before proceeding.

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Reason: Dry nitrobenzoate powders are static-prone; static discharge can disperse toxic dust or trigger ignition.

  • Weighing: Use a disposable weighing boat. Do not use metal spatulas (spark risk); use PTFE or wood.

  • Validation: Wipe the exterior of the weighing vessel with a solvent-dampened Kimwipe before removing it from the hood. Check wipe for yellow discoloration (indicator of contamination).

Step 2: Solubilization
  • Solvent Choice: Dissolve in DMSO or Methanol.

  • Pressure Relief: If heating is required to dissolve, use a reflux condenser. NEVER heat in a closed vial.

    • Danger:[2] The dinitro group can undergo rapid decomposition at elevated temperatures, pressurizing the vessel.

Step 3: Waste Disposal[3][4]
  • Segregation: Do not mix with strong bases (NaOH/KOH).

    • Chemistry: Bases can trigger nucleophilic aromatic substitution or hydrolysis, generating heat and potentially unstable picrate-like salts.

  • Labeling: Tag waste clearly as "Toxic: Nitro-aromatic."

Emergency Response Decision Logic

In the event of exposure or spill, immediate action is required.[3] The following workflow dictates the response.

EmergencyResponse Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck Skin Dermal Exposure TypeCheck->Skin Eye Eye Exposure TypeCheck->Eye Spill Spill (>100mg) TypeCheck->Spill SkinAction1 1. Remove Contaminated Clothing (Do not pull over head) Skin->SkinAction1 EyeAction1 1. Flush at Eyewash Station (Force eyelids open) Eye->EyeAction1 SpillAction1 1. Evacuate Area (50ft radius) Spill->SpillAction1 SkinAction2 2. Wash with Soap/Water (15 min) (Avoid organic solvents) SkinAction1->SkinAction2 Medical SEEK MEDICAL ATTENTION Bring SDS SkinAction2->Medical EyeAction2 2. Continue for 15 mins (Remove contacts if easy) EyeAction1->EyeAction2 EyeAction2->Medical SpillAction2 2. Don Silver Shield Gloves SpillAction1->SpillAction2 SpillAction3 3. Cover with Wet Absorbent pads (Prevent dust) SpillAction2->SpillAction3 SpillAction3->Medical If exposed

Figure 1: Decision logic for emergency response involving Methyl 2-methoxy-3,5-dinitrobenzoate.

References

  • Sigma-Aldrich. (2025).[4][2] Safety Data Sheet: Methyl 3,5-dinitrobenzoate. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Methyl 2-nitro-3,4,5-trimethoxybenzoate. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Toxicological Profile for Dinitrobenzenes. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [5]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-methoxy-3,5-dinitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.